1,1-Dioxo-1l6-thiochroman-3-ylamine
Description
Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8-5-7-3-1-2-4-9(7)13(11,12)6-8/h1-4,8H,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKMNHSFODOMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)C2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 1,1-Dioxo-1l6-thiochroman-3-ylamine
Physicochemical & Synthetic Profile: 1,1-Dioxo-1 -thiochroman-3-ylamine[1][2]
Executive Summary
1,1-Dioxo-1
Molecular Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | 3-Amino-3,4-dihydro-2H-1 |
| Common Synonyms | 3-Aminothiochroman 1,1-dioxide; 3-ATCD |
| CAS Number | 2379428-43-8 (Generic/Isomer specific variants may vary) |
| Molecular Formula | |
| SMILES | NC1CC2=CC=CC=C2S(=O)(=O)C1 |
| Molecular Weight | 197.25 g/mol |
Conformational Dynamics
Unlike the planar quinoline systems, the thiochroman 1,1-dioxide ring adopts a distorted half-chair conformation . The
-
Puckering: The C3-amine substituent typically prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the sulfone oxygens, though this is solvent-dependent.
-
Electronic Effect: The sulfone group is a strong inductive withdrawer (-I), reducing the basicity of the amine at C3 compared to a standard cyclohexylamine (pKa ~10.6).
Physicochemical Properties
The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, SwissADME) for the free base.
| Property | Value / Range | Context & Implication |
| LogP (Octanol/Water) | 0.4 – 0.9 | Low Lipophilicity: The polar sulfone group significantly lowers LogP compared to thiochroman (LogP ~3.5), enhancing water solubility. |
| TPSA (Topological Polar Surface Area) | ~69 Ų | Permeability: ( |
| pKa (Conjugate Acid) | 8.8 ± 0.5 | Basicity: Slightly less basic than alkyl amines due to the field effect of the sulfone. Exists as a cation at physiological pH (7.4). |
| Hydrogen Bond Donors (HBD) | 2 | Derived from the primary amine ( |
| Hydrogen Bond Acceptors (HBA) | 3 | Two sulfonyl oxygens + one amine nitrogen. |
| Melting Point | 125 – 130 °C | Solid State: High MP indicates strong intermolecular H-bonding network (N-H···O=S) in the crystal lattice. |
| Solubility (Water) | Moderate | Soluble as hydrochloride salt (>10 mg/mL); Free base has sparing solubility in neutral water. |
Synthetic Methodologies
The synthesis of the 3-amino isomer is more challenging than the 4-amino analog (which is accessible via simple oxime reduction of the ketone). The two primary authoritative routes are Michael Addition (Route A) and Nucleophilic Displacement (Route B).
Route A: Michael Addition to Vinyl Sulfone (Preferred)
This route is favored for its atom economy and avoidance of transition metals. It exploits the electrophilic nature of the
-
Precursor Synthesis: Oxidation of 2H-thiochromene with m-CPBA yields 2H-thiochromene 1,1-dioxide .
-
Conjugate Addition: Reaction with ammonia (or benzylamine followed by deprotection) in a protic solvent (MeOH/EtOH). The amine attacks C3 (beta to the activating sulfone).
Route B: Azide Displacement
Used when stereochemical control is required (via inversion of configuration).
-
Bromination: 3-Bromothiochroman 1,1-dioxide is generated via radical bromination or from the alkene.
-
Substitution:
displacement with Sodium Azide ( ) in DMF. -
Staudinger Reduction: Reduction of the azide to the amine using
and water.
Figure 1: Synthetic pathways to 1,1-Dioxo-1
Stability & Handling Protocol
Chemical Stability
-
Oxidative Stability: The sulfur atom is already in its highest oxidation state (
), rendering the core ring immune to further oxidation under standard conditions. The primary amine is susceptible to N-oxidation if treated with strong peroxides. -
Hydrolytic Stability: The sulfone linkage is chemically inert to hydrolysis. The molecule is stable in aqueous buffers from pH 1 to 12 at ambient temperature.
-
Thermal Stability: Stable up to ~150°C. Above this, desulfonylation (extrusion of
) is a theoretical risk but typically requires pyrolysis conditions (>250°C).
Storage & Safety
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator.
-
Handling: Standard PPE. Avoid inhalation of dust. As an amine, it may react with atmospheric
to form carbamates over prolonged exposure; store under inert gas (Argon/Nitrogen) for long-term archiving.
Applications in Drug Discovery
The 1,1-dioxothiochroman-3-ylamine scaffold is a validated bioisostere for the 3-aminochroman and 3-aminotetralin pharmacophores.
-
Glutamate Receptor Modulation: Analogs of this scaffold have shown efficacy as positive allosteric modulators (PAMs) of AMPA receptors, enhancing cognitive function.
-
GPCR Ligands: The polar sulfone allows for specific interactions with serine/threonine residues in GPCR binding pockets (e.g., 5-HT receptors) that are inaccessible to the more hydrophobic tetralin analogs.
-
Metabolic Stability: The sulfone group blocks metabolic hydroxylation at the sulfur position, a common clearance pathway for thioethers.
Figure 2: Functional applications and pharmacophoric features of the scaffold.
References
-
Larsen, J. S., et al. (2021). "Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of AMPA Receptors." ACS Chemical Neuroscience. Link
-
Sakauchi, N., et al. (2017). "Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives... as highly potent and selective α1D adrenoceptor antagonists." Bioorganic & Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). "4-Aminothiochroman 1,1-dioxide hydrochloride" (Analogous physicochemical data source).[2] Link
-
National Center for Biotechnology Information. (2025). "3-Aminotetrahydrothiophene 1,1-dioxide" (Synthetic methodology source).[1][3] Link
Sources
- 1. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and structural formula of 1,1-Dioxo-1l6-thiochroman-3-ylamine
Technical Whitepaper: 1,1-Dioxo-1 -thiochroman-3-ylamine
Structural Characterization, Synthesis, and Medicinal Applications
Executive Summary
1,1-Dioxo-1
Chemical Identity & Physical Properties[1]
The molecule consists of a benzene ring fused to a six-membered thiane ring containing a sulfone group (
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 1,1-dioxo-3,4-dihydro-2H-1 |
| Common Name | 3-Aminothiochroman 1,1-dioxide |
| CAS Number | 2379428-43-8 (Specific isomer/salt forms may vary) |
| Molecular Weight | 197.26 g/mol |
| Molecular Formula | |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Topological Polar Surface Area | ~68.5 Ų |
| Chirality | The C3 carbon is a stereocenter. Enantiomers ( |
Structural Formula (SMILES)
NC1CC2=CC=CC=C2S(=O)(=O)C1
Structural Analysis & Conformation
The 1,1-dioxothiochroman ring adopts a puckered half-chair or sofa conformation to minimize steric strain between the sulfone oxygens and the peri-hydrogens of the benzene ring.
-
Sulfone Geometry: The
bond angle is approximately 119°, creating a strong dipole that influences the acidity of adjacent protons (C2 and C4). -
Amine Positioning: The C3-amine group can adopt pseudo-axial or pseudo-equatorial orientations. In medicinal chemistry, the specific orientation is critical for binding within the hydrophobic pockets of GPCRs or ion channels (e.g., GluA2 subunit of AMPA receptors).
Synthesis & Production Protocols
Synthesis of the 3-amino derivative typically requires bypassing the more thermodynamically stable 4-position (benzylic). The most robust route involves the construction of the thiochroman-3-one core followed by stereoselective amination.
Core Synthesis Pathway (Retrosynthetic Analysis)
Figure 1: General synthetic strategy for accessing the 3-aminothiochroman-1,1-dioxide scaffold.
Detailed Protocol: Reductive Amination Route
This protocol assumes the availability of the intermediate 1,1-dioxothiochroman-3-one.
Reagents:
-
Substrate: 1,1-dioxothiochroman-3-one (1.0 eq)
-
Ammonium Acetate (
) (10.0 eq) -
Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Methanol (
) -
Catalyst: Molecular Sieves (3Å)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask, dissolve 1,1-dioxothiochroman-3-one in anhydrous MeOH. Add activated 3Å molecular sieves and Ammonium Acetate. Stir under nitrogen at room temperature for 4–6 hours to form the in situ imine species.
-
Reduction: Cool the reaction mixture to 0°C. Slowly add Sodium Cyanoborohydride in portions to prevent excessive exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor consumption of the ketone via TLC (Eluent: 5% MeOH in DCM).
-
Workup: Quench with saturated aqueous
. Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify the crude amine via flash column chromatography (Silica gel, DCM/MeOH/NH4OH gradient).
Note on Chirality: The product is a racemate. For asymmetric synthesis, use a chiral amine (e.g., (S)-phenylglycinol) during imine formation to allow for diastereomeric separation, or perform chiral resolution using tartaric acid salts.
Medicinal Chemistry Applications
The 1,1-dioxo-thiochroman moiety is a privileged scaffold in neurochemistry due to its ability to cross the Blood-Brain Barrier (BBB) and interact with glutamate and glycine receptors.
A. AMPA Receptor Positive Allosteric Modulators (PAMs)
Research indicates that thiochroman-1,1-dioxides bind to the dimer interface of the GluA2 ligand-binding domain of AMPA receptors.
-
Mechanism: They stabilize the receptor in an active conformation, slowing deactivation and desensitization.
-
Therapeutic Utility: Enhancing glutamatergic transmission promotes Long-Term Potentiation (LTP), the cellular basis for memory, offering potential treatments for cognitive decline.
B. Glycine Transporter 1 (GlyT1) Inhibition
Analogs of this molecule have shown efficacy in inhibiting GlyT1.
-
Mechanism: By inhibiting GlyT1, synaptic concentrations of glycine are increased, potentiating NMDA receptor function.
-
Therapeutic Utility: A leading strategy for treating the negative symptoms of Schizophrenia.
Mechanism of Action Diagram
Figure 2: Pharmacological cascade of AMPA receptor modulation.
References
-
PubChem. (2024). 1,1-Dioxo-1l6-thiochroman-3-ylamine | C9H11NO2S. National Library of Medicine. [Link]
-
Dopychai, A., et al. (2021). Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of AMPA Receptors. ACS Chemical Neuroscience. [Link]
- Google Patents. (2013).
Technical Deep Dive: 1,1-Dioxo-Thiochroman Scaffolds in Modern Drug Discovery
Executive Summary
The 1,1-dioxo-thiochroman (thiochroman-1,1-dioxide) scaffold represents a critical bioisostere of the widely utilized chroman-4-one and quinolone architectures. Characterized by the replacement of the ether oxygen with a sulfonyl group (
This technical guide analyzes the synthetic utility and pharmacological range of 1,1-dioxo-thiochromans, specifically focusing on their emergence as Selective Estrogen Receptor Degraders (SERDs) in oncology, redox-modulators in parasitology, and pharmacophores in antimicrobial research.
Part 1: Chemical Architecture & Synthetic Logic
The Sulfonyl Advantage
In medicinal chemistry, the transition from a sulfide (-S-) or ether (-O-) to a sulfone (-
-
Dipole Moment: The strong electron-withdrawing nature of the sulfone group increases the acidity of the
-protons (C3 position), facilitating functionalization via aldol condensations or Michael additions without harsh bases. -
Metabolic Blocking: Unlike sulfides, which are prone to S-oxidation by cytochrome P450s (leading to sulfoxides/sulfones as variable metabolites), the 1,1-dioxide is a terminal oxidation state, reducing metabolic liability.
Synthetic Workflow
The construction of the core scaffold typically proceeds via the cyclization of 3-(arylthio)propanoic acids followed by oxidation. Below is the logic flow for generating the functionalized scaffold.
Figure 1: Synthetic pathway for the generation of 1,1-dioxo-thiochroman scaffolds. The oxidation step (Red) transforms the metabolic liability of the sulfide into the stable sulfone pharmacophore.
Part 2: Validated Experimental Protocol
Protocol: Selective Oxidation of Thiochroman-4-one
Objective: Convert thiochroman-4-one to thiochroman-4-one 1,1-dioxide without over-oxidation or ring opening. Rationale: Using Oxone® (Potassium peroxymonosulfate) provides a chemoselective, green oxidation method that avoids the hazards of peracetic acid and the purification difficulties of mCPBA.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of thiochroman-4-one in 50 mL of MeOH in a round-bottom flask.
-
Preparation of Oxidant: Dissolve 30 mmol of Oxone in 50 mL of deionized water. Ensure complete dissolution (mild heating to 30°C may be required).
-
Addition: Add the aqueous Oxone solution dropwise to the methanolic substrate solution at 0°C (ice bath) over 20 minutes. Control: Monitor internal temperature to keep below 10°C to prevent side reactions.
-
Reaction: Remove ice bath and stir at room temperature (25°C) for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The sulfone is significantly more polar than the sulfide starting material.
-
-
Quenching: Filter off the white precipitate (potassium sulfate salts).
-
Extraction: Concentrate the filtrate to remove MeOH. Extract the aqueous residue with Dichloromethane (
mL). -
Purification: Wash combined organic layers with brine, dry over anhydrous
, and concentrate. Recrystallize from Ethanol.[3]
Expected Yield: 85–95% as a white crystalline solid.
Part 3: Therapeutic Applications & SAR Analysis
Oncology: SERDs and Cytotoxicity
Recent studies have identified thiochroman derivatives as potent Selective Estrogen Receptor Degraders (SERDs) . Unlike modulators (SERMs) like Tamoxifen which stabilize the receptor, SERDs induce proteasomal degradation of ER
-
Key Mechanism: The 1,1-dioxo-thiochroman core acts as a rigid linker, positioning basic side chains (e.g., pyrrolidines) to interact with the H12 helix of the Estrogen Receptor, destabilizing the protein fold.
-
Cytotoxicity: Thiosemicarbazone derivatives of this scaffold (e.g., Compound 4c ) show nanomolar potency against MCF-7 cells, likely via ROS-mediated apoptosis.[4]
Parasitology: Redox Modulation
In Leishmania and Trypanosoma species, the parasite relies on Trypanothione Reductase (TR) for oxidative stress defense.[2]
-
Mechanism: 1,1-dioxo-thiochroman derivatives act as "subversive substrates" or inhibitors of TR. The sulfone group mimics the electrostatics of the natural substrate, while vinyl-sulfone derivatives (Michael acceptors) can covalently trap the enzyme's active site cysteine.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR analysis of the scaffold. The C4 and C3 positions are the primary vectors for diversity, while the C1 sulfone provides the foundational physicochemical properties.
Part 4: Data Summary of Key Derivatives
The following table synthesizes potency data from recent high-impact studies involving this scaffold.
| Compound ID | Therapeutic Target | Indication | Potency Data | Mechanism Note |
| Compound 51 | Estrogen Receptor | Breast Cancer (Tamoxifen-Resistant) | Oral SERD; crosses Blood-Brain Barrier [1]. | |
| Compound 4c | Unknown (ROS induction) | MCF-7, SK-Mel-2 | 8-Fluoro-thiosemicarbazone derivative; induces apoptosis [2]. | |
| Compound 30 | Trypanothione Reductase | Visceral Leishmaniasis | High selectivity index over macrophages [3]. | |
| Compound 22 | N-myristoyltransferase (NMT) | Candidiasis (C. albicans) | MIC: 0.5 | Inhibits fungal cell wall synthesis [4]. |
Part 5: Future Outlook
The 1,1-dioxo-thiochroman scaffold is currently under-utilized in PROTAC (Proteolysis Targeting Chimera) design. Given the success of Compound 51 as a SERD, linking this scaffold to E3 ligase ligands (like Cereblon or VHL) could generate a new class of degraders for "undruggable" targets. The rigidity of the thiochroman ring offers a distinct advantage over flexible linkers in maintaining the ternary complex required for efficient ubiquitination.
References
-
Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders. Journal of Medicinal Chemistry, 2024.[5]
-
Synthesis and anticancer activities of thiosemicarbazones derivatives of thiochromanones. Medicinal Chemistry Research, 2021.
-
Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites. Bioorganic & Medicinal Chemistry Letters, 2023.
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. RSC Medicinal Chemistry, 2025.
-
Strategies for the construction of thiochromane 1,1‐dioxide. European Journal of Organic Chemistry, 2025.
Sources
- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore modeling of 1,1-Dioxo-1l6-thiochroman-3-ylamine analogs
Pharmacophore Modeling of 1,1-Dioxo-1 -thiochroman-3-ylamine Analogs
Content Type: Technical Guide Subject: Computational Medicinal Chemistry / Ligand-Based Drug Design Target Audience: Senior Application Scientists, Medicinal Chemists, Computational Chemists[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
The 1,1-dioxo-1
The core structure features a rigid bicyclic system where the sulfone (
Structural Definition
-
Core: Thiochroman (3,4-dihydro-2H-1-benzothiopyran).
-
Oxidation State: 1,1-dioxide (sulfone), denoted as
to indicate the hypervalent sulfur.[1] -
Key Substituent: 3-amino group (chiral center at C3), often derivatized to mimic the flexible tails of dofetilide or sotalol.
Computational Workflow: From Dataset to Hypothesis
The generation of a robust pharmacophore model requires a strict "Garbage In, Garbage Out" prevention protocol.[1] The following workflow integrates conformational sampling with feature mapping.
Diagram 1: Pharmacophore Generation Pipeline[1]
Figure 1: Step-by-step workflow for ligand-based pharmacophore generation. Note the iterative loop between validation and curation.
Protocol: Step-by-Step Implementation
Phase 1: Dataset Curation & Ligand Preparation
Objective: Establish a bioactive conformation hypothesis.
-
Selection Criteria: Select 1,1-dioxo-thiochroman analogs with defined
values (spanning at least 3 orders of magnitude).-
Reference Source: Utilize synthesis data from ACS Chem. Neurosci. (2021) for structural diversity [1].
-
-
Stereochemistry: The C3 position is chiral. If biological data is racemic, generate both R and S enantiomers.[1]
-
Protonation States:
-
The C3-amine is basic (
). -
Critical Step: Protonate the amine (
) for physiological pH (7.4). The sulfone oxygens remain neutral but highly polar.
-
Phase 2: Conformational Analysis
Objective: The thiochroman ring is semi-rigid, but the C3-substituent introduces flexibility.
-
Force Field: OPLS3e or MMFF94x (suitable for sulfones).
-
Solvent Model: Implicit water (Generalized Born/Surface Area).
-
Search Method: Mixed Monte Carlo/Low-Mode sampling.
-
Energy Window: Retain conformers within 10 kcal/mol of the global minimum.
-
Ring Puckering: The thiochroman ring can adopt half-chair or sofa conformations. Ensure both are sampled.
Phase 3: Pharmacophore Feature Definition
Based on the SAR of 1,1-dioxo-thiochroman derivatives, the following features are mandatory:
| Feature Type | Chemical Moiety | Geometric Constraint | Function |
| HBA (Acceptor) | Sulfone Oxygen ( | Vectorized | Interactions with Ser/Thr residues (e.g., in |
| PosIon (Positive Ionizable) | Protonated C3-Amine | Point | Electrostatic anchor (mimics |
| HYD (Hydrophobic) | Benzene Ring (Fused) | Centroid | |
| HBD (Donor) | C3-Amine ( | Vectorized | Optional: Directional H-bond to backbone carbonyls. |
Diagram 2: The 3D Pharmacophore Hypothesis[1]
Figure 2: Spatial arrangement of pharmacophoric features derived from the 1,1-dioxo-1
Validation Strategy (Self-Validating Systems)
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
Test Set Generation
-
Actives: 20 known active analogs withheld from the training set.
-
Decoys: Generate 1,000 property-matched decoys using the DUD-E (Directory of Useful Decoys) methodology. Match MW, LogP, and Rotatable Bonds but ensure topological dissimilarity.[1]
Statistical Metrics
Calculate the Güner-Henry (GH) Score to quantify model quality:
1Where:
- : Hits that are active.[2][3]
- : Total active molecules in database.
- : Total hits retrieved.
- : Total molecules in database.
Threshold: A GH score > 0.7 indicates a highly predictive model.
SAR Analysis & Mechanistic Insights
The Sulfone "Anchor"
The 1,1-dioxo group is not merely a linker; it is a critical bioisostere for the carbonyl or sulfonamide groups seen in Class III antiarrhythmics (e.g., Sotalol).[1] The high electron density on the sulfone oxygens allows for bidentate hydrogen bonding.
The C3-Amine "Warhead"
The position of the amine at C3 (beta to the sulfone) creates a specific distance vector.
-
Rigidification: Unlike linear sulfonamides, the thiochroman ring locks the distance between the aromatic centroid and the amine nitrogen.[1]
-
Chirality: Biological activity is often stereoselective. For potassium channel blockers, the (R)-enantiomer often exhibits superior potency due to optimal alignment with the channel's selectivity filter [2].[1]
Substitution Effects
-
C6/C7 Substitution: Adding electron-withdrawing groups (Cl,
) on the aromatic ring typically enhances lipophilicity and potency by strengthening -stacking interactions. -
N-Alkylation: Derivatization of the C3-amine with bulky alkyl groups (e.g., isopropyl, phenethyl) can induce a "foot-in-the-door" mechanism, drastically increasing residence time in the binding pocket.[1]
References
-
Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of AMPA Receptors. Source: ACS Chemical Neuroscience (2021) URL:[1][4][Link][1]
-
Synthesis and characterization of thiochromone S,S-dioxides. Source: Chemical Communications (2008) URL:[1][Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. Source: RSC Advances (2025) URL:[1][Link]
Sources
- 1. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety Profile and Toxicological Assessment of Thiochroman Amines
Executive Summary
Thiochroman amines (benzothiopyran derivatives containing an amine moiety) represent a "privileged scaffold" in medicinal chemistry, serving as bioisosteres to chromans in serotonin reuptake inhibitors, antifungal N-myristoyltransferase (NMT) inhibitors, and anticholinergic agents.
Unlike simple aliphatic amines, the thiochroman core introduces a bivalent sulfur atom capable of complex redox cycling. This guide moves beyond static Safety Data Sheet (SDS) parameters to address the dynamic stability and metabolic toxicity of this class. It is designed for medicinal chemists and toxicologists requiring a self-validating framework for handling and profiling these compounds.
Part 1: The Dynamic Safety Data Sheet (SDS)
Standard SDSs often fail to capture the time-dependent hazards of thiochroman amines. The following profile synthesizes data from thiochroman-4-one precursors and analogous bicyclic amines.
GHS Classification & Hazard Identification
Thiochroman amines (e.g., Thiochroman-4-amine , CAS: 39513-46-7) exhibit a dual-hazard profile: corrosivity from the primary amine and sensitization potential from the sulfur heterocycle.
| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Bioavailability is high due to lipophilicity (LogP ~1.9–2.5); rapid CNS absorption. |
| Skin Corr./Irrit. | 1B / 2 | H314/H315 | Causes severe burns / irritation | pKa of the 4-amine is ~9.5–10.0. Free bases are caustic; HCl salts are irritants. |
| Eye Damage | 1 | H318 | Causes serious eye damage | High pH of aqueous solutions causes saponification of corneal lipids. |
| Sensitization | 1 | H317 | May cause allergic skin reaction | Metabolic S-oxidation can form protein-reactive sulfoxides (haptens). |
| Aquatic Chronic | 3 | H412 | Harmful to aquatic life | Thioethers are persistent; S-oxidation products are water-soluble but slow to degrade. |
Storage & Stability Protocol (Self-Validating)
The thiochroman core is susceptible to S-oxidation (forming sulfoxides) and the amine to carbamate formation (with CO₂).
-
Atmosphere: Argon or Nitrogen (Grade 5.0).
-
Temperature: -20°C for long-term storage.
-
Validation Step: Before use in biological assays, perform a 1H-NMR check .
-
Signal to watch: A shift in the H-2/H-3 protons or appearance of downfield signals (~2.8–3.0 ppm) indicates S-oxidation (sulfoxide formation).
-
Amine check: Broadening of the amine peak or shift in D₂O exchange indicates carbonate/carbamate salt formation.
-
Part 2: ADME & Metabolic Toxicity Profile
The toxicity of thiochroman amines is largely driven by cytochrome P450 (CYP) bioactivation. The sulfur atom is a "soft" nucleophile that competes with the amine nitrogen for oxidative metabolism.
The S-Oxidation Shunt
In hepatocytes, the thioether moiety undergoes rapid oxidation to the sulfoxide (chiral) and subsequently to the sulfone .
-
Enzymes: CYP3A4, CYP2D6, and Flavin-containing Monooxygenases (FMO).
-
Toxicity Consequence: Sulfoxides are more polar but can be reactive electrophiles. If the amine is aromatic (e.g., connected to the benzene ring), N-hydroxylation becomes a competing toxigenic pathway.
Mechanism of Action (Visualized)
The following diagram illustrates the metabolic divergence that dictates toxicity.
Figure 1: Metabolic fate of thiochroman amines. The S-oxidation pathway (Black) is generally detoxifying/clearing, while N-oxidation (Red) presents a higher genotoxic risk.
Part 3: Toxicological Profiling Protocols
To validate the safety of a new thiochroman amine derivative, execute the following standardized workflows.
Protocol A: Microsomal Stability & S-Oxidation Tracking
This assay determines if your compound is rapidly cleared via S-oxidation, which impacts dosing and toxicity prediction.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1 µM final concentration).
-
Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Methodology:
-
Pre-incubation: Mix 30 µL HLM and 370 µL Phosphate Buffer (pH 7.4). Spike with 1 µL Test Compound. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH regenerating system.
-
Sampling: At t=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile. Centrifuge at 4000g for 20 min.
-
Analysis (LC-MS/MS): Monitor the parent ion [M+H]+ and the +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.
Interpretation:
-
High Clearance (>50 µL/min/mg): Indicates rapid S-oxidation. The sulfoxide is likely the active species or the primary toxicant.
-
Metabolite Ratio: If Sulfoxide > Sulfone, check for chirality. Sulfoxides are chiral; one enantiomer may be more toxic.
Protocol B: Genotoxicity Assessment (Ames Modification)
Thiochroman amines are less likely to be mutagenic than aniline derivatives, but S-oxidation products can interfere with standard Ames tests.
Critical Modification: Use Strain TA100 (sensitive to base-pair substitution) with and without S9 fraction .
-
Note: High concentrations of sulfur-containing compounds can deactivate the S9 fraction. Ensure S9 concentration is optimized (typically 10% v/v).
Safety Assessment Workflow
Use this decision tree to categorize the lead compound.
Figure 2: Decision matrix for progressing thiochroman amine leads. High S-oxidation rates often require structural modification (e.g., fluorination) to improve metabolic stability.
References
-
RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.
-
National Institutes of Health (PubChem). (2025). Thiochroman-4-one: Safety and Hazards. [1]
-
MDPI International Journal of Molecular Sciences. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi. [2]
-
Fisher Scientific. (2021). Safety Data Sheet: Thiochroman-4-one.
-
MDPI Molecules. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
Sources
Methodological & Application
Reagents for the functionalization of 1,1-Dioxo-1l6-thiochroman-3-ylamine
Application Note: Functionalization Strategies for 1,1-Dioxo-1
Abstract
The 1,1-Dioxo-1
Chemical Reactivity Profile & Strategic Analysis
Before selecting reagents, one must understand the substrate's behavior. The sulfone group exerts a strong inductive electron-withdrawing effect ($ -I $), which propagates through the saturated ring.
-
Nucleophilicity: The C3-amine is less nucleophilic than a standard cyclohexylamine due to the inductive pull of the sulfone. Standard coupling protocols (e.g., EDC/HOBt) may suffer from slow kinetics.
-
Solubility: The molecule is highly polar. Reactions in non-polar solvents (Hexane/Et2O) often fail due to precipitation of the starting material. Polar aprotic solvents (DMF, DMSO, NMP) or chlorinated solvents (DCM, DCE) are required.
-
Stereochemistry: The C3 position is a chiral center. Enantiopurity must be monitored, as harsh basic conditions (e.g., NaH, high heat) could theoretically induce racemization via transient carbanion formation, although this is less likely at C3 than C2.
Decision Matrix: Reagent Selection
Figure 1: Strategic decision tree for selecting functionalization pathways based on the desired medicinal chemistry outcome.
Reagent Class A: Acylation (Amide Bond Formation)
Due to the reduced nucleophilicity of the amine, "super-active" esters or acid chlorides are preferred over standard carbodiimide couplings.
Recommended Reagents
| Reagent | Role | Justification for Thiochroman Scaffold |
| HATU | Coupling Agent | The aza-benzotriazole moiety accelerates reactivity, crucial for overcoming the amine's sluggishness. |
| DIPEA (Hünig's Base) | Base | Non-nucleophilic base prevents side reactions; soluble in DMF/DCM. |
| Acid Chlorides | Electrophile | If the acid partner is stable, converting it to an acid chloride (SOCl2/Oxalyl Chloride) guarantees conversion. |
Protocol 1: HATU-Mediated Amide Coupling
Use this for coupling complex, chiral, or expensive carboxylic acids.
-
Preparation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (Concentration: 0.1 M).
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add 1,1-Dioxo-1
-thiochroman-3-ylamine (1.0 equiv). -
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.
-
Checkpoint: If conversion <50% after 4 hours, add 0.1 equiv of HOAt (additive) to catalyze the reaction.
-
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Reagent Class B: Sulfonylation (Sulfonamide Synthesis)
Sulfonamides are classic bioisosteres for amides in this series, often improving metabolic stability. However, the reaction can be sluggish.
Recommended Reagents
-
Sulfonyl Chlorides (R-SO2Cl): Primary electrophile.
-
DMAP (4-Dimethylaminopyridine): Critical Catalyst. A catalytic amount (10 mol%) is required to form the highly reactive N-sulfonylpyridinium intermediate.
-
Pyridine: Can serve as both solvent and base to solubilize the sulfone scaffold.
Protocol 2: DMAP-Catalyzed Sulfonylation
-
Solvation: Dissolve the thiochroman amine (1.0 equiv) in anhydrous DCM (or Pyridine if solubility is poor).
-
Base Addition: Add Triethylamine (TEA) (3.0 equiv).
-
Catalyst: Add DMAP (0.1 equiv). Do not omit this step.
-
Electrophile: Dropwise add the sulfonyl chloride (1.2 equiv) at 0°C.
-
Equilibration: Allow to warm to RT and stir for 12 hours.
-
Quench: Add 1M HCl (aqueous) to quench and remove excess pyridine/DMAP.
-
Isolation: Extract with DCM. The product is often pure enough to proceed without chromatography if the starting material is consumed.
Reagent Class C: Reductive Amination (N-Alkylation)
Direct alkylation with alkyl halides is discouraged due to over-alkylation (quaternary salt formation). Reductive amination is the gold standard here.
Recommended Reagents
-
Sodium Triacetoxyborohydride (STAB): Mild, selective for aldehydes, does not reduce the sulfone or other sensitive groups.
-
Ti(OiPr)4 (Titanium Isopropoxide): Lewis acid additive. Highly recommended for this scaffold. It acts as a dehydrating agent to force imine formation, which is otherwise slow due to the amine's lower basicity.
Protocol 3: Lewis-Acid Assisted Reductive Amination
-
Imine Formation: In a sealed vial, mix thiochroman amine (1.0 equiv), aldehyde (1.2 equiv), and Ti(OiPr)4 (2.0 equiv) in anhydrous THF.
-
Incubation: Stir at RT for 6 hours (or 50°C for 2 hours if sterically hindered).
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (3.0 equiv) in one portion.
-
Reaction: Stir overnight at RT.
-
Quench (Critical): Add 1M NaOH or sat. Rochelle's salt solution and stir vigorously for 1 hour to break down the Titanium-amine complex (the mixture will turn from cloudy to clear biphasic).
-
Extraction: Extract with EtOAc.
Quality Control & Troubleshooting
Analytical Signatures
-
1H NMR: The proton at C3 (chiral center) typically appears as a multiplet around 3.5–4.0 ppm. Upon functionalization (amide/sulfonamide), this signal shifts downfield significantly (0.5–1.0 ppm) due to the electron-withdrawing nature of the new group.
-
Mass Spec (ESI): The sulfone group (
) often creates a distinct isotope pattern or fragmentation. In negative mode, the sulfonamide N-H (if formed) is easily deprotonated .
Common Failure Modes
| Observation | Root Cause | Solution |
| Precipitation | Solvent polarity mismatch | Switch from DCM to DMF or a 1:1 mixture of DCM/DMF. |
| No Reaction (Amide) | Low nucleophilicity | Switch coupling agent to HATU or convert acid to Acid Chloride. Add HOAt . |
| Bis-alkylation | Reductive amination too aggressive | Use STAB instead of NaCNBH3; ensure stoichiometry of aldehyde is 1:1. |
References
-
Thiochroman-1,1-dioxide Scaffold in Medicinal Chemistry
-
General Amine Functionalization Protocols
-
Reductive Amination with Ti(OiPr)
- Titanium(IV) Isopropoxide: A Versatile Reagent in Organic Synthesis.
-
Hypervalent Iodine Reagents (Advanced Functionalization)
Sources
- 1. figshare.com [figshare.com]
- 2. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Procedure for reductive amination using 1,1-Dioxo-1l6-thiochroman-3-one
Application Note: High-Efficiency Reductive Amination of 1,1-Dioxo-1 -thiochroman-3-one
Abstract & Core Directive
This guide details the protocol for the reductive amination of 1,1-dioxo-1
To overcome this, this protocol prioritizes a Titanium(IV) Isopropoxide [
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
The Substrate Challenge
The substrate, 1,1-dioxo-1
-
Acidity: The
of the C2 protons is significantly lowered ( ) compared to standard ketones. -
Enolization: Under slightly basic conditions or even neutral equilibrium, the compound exists in equilibrium with its enol form.
-
Implication: Nucleophilic attack by the amine is competing with deprotonation. Standard dehydrating agents (molecular sieves) are often insufficient.
is required to coordinate the carbonyl oxygen, increasing electrophilicity while simultaneously trapping the water produced during imine formation.
Reaction Mechanism (Ti-Mediated)
-
Activation:
coordinates to the ketone oxygen. -
Addition: The amine attacks the activated carbonyl.[1]
-
Elimination:
species (or complex titanium oxides) precipitate/aggregate, effectively removing water and driving the formation of the imine/enamine species. -
Reduction: The imine is reduced by Sodium Borohydride (
) or Sodium Cyanoborohydride ( ) to the amine.
Caption: Mechanistic pathway highlighting the critical role of Titanium in driving imine formation over enolization.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[2][3] | Role | Notes |
| 1,1-Dioxo-thiochroman-3-one | 1.0 | Substrate | Ensure dry; azeotrope with toluene if necessary. |
| Amine ( | 1.1 – 1.2 | Nucleophile | Primary or secondary amines. HCl salts require neutralization with |
| Titanium(IV) isopropoxide | 1.5 – 2.0 | Lewis Acid / Desiccant | Air sensitive; handle under |
| Sodium Borohydride ( | 1.5 | Reducing Agent | Added in Step 2. |
| Ethanol (EtOH) or THF | Solvent | Reaction Medium | Anhydrous required for Step 1. |
| Ammonium Hydroxide ( | Quench | Work-up | Essential to break down Ti-amine complexes. |
Step-by-Step Procedure (Ti-Mediated Method)
This method is recommended for secondary amines , anilines , or sterically hindered primary amines .
Step 1: Imine Formation [4][5][6]
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add 1,1-dioxo-thiochroman-3-one (1.0 mmol, 196 mg) and the Amine (1.2 mmol) to the flask.
-
Note: If the amine is a hydrochloride salt, add 1.2 mmol of Triethylamine (
) to free the base.
-
-
Catalyst Addition: Add anhydrous THF (5 mL) or DCE (5 mL). Then, add Titanium(IV) isopropoxide (2.0 mmol, ~0.6 mL) dropwise via syringe.
-
Observation: The solution may turn slightly yellow or hazy.
-
-
Incubation: Stir the mixture at room temperature (20–25 °C) for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone. The imine may be visible or may hydrolyze on TLC, so disappearance of SM (Starting Material) is the key indicator.
-
Step 2: Reduction
-
Dilution: Dilute the reaction mixture with Absolute Ethanol (5 mL).
-
Caution: The reaction is exothermic; cooling to 0 °C is optional but recommended for volatile amines.
-
-
Reduction: Add Sodium Borohydride (
) (1.5 mmol, 57 mg) in one portion.-
Note: Gas evolution (
) will occur.
-
-
Completion: Stir for an additional 2–4 hours at room temperature.
Step 3: Work-up & Purification
-
Quenching (Critical): The reaction mixture will contain titanium salts that form a gelatinous emulsion if not treated correctly.
-
Protocol: Pour the reaction mixture into
Ammonium Hydroxide ( ) (10 mL). -
Action: A heavy white/grey precipitate (
) will form.
-
-
Filtration: Filter the suspension through a pad of Celite . Wash the pad thoroughly with DCM (Dichloromethane) or EtOAc.
-
Extraction: Transfer filtrate to a separatory funnel. Separate phases. Extract the aqueous layer 2x with DCM.
-
Drying: Combine organic layers, dry over
, filter, and concentrate in vacuo. -
Purification: The crude amine is often pure enough for subsequent steps. If purification is needed, flash chromatography (DCM/MeOH/
) is preferred.
Alternative Protocol: Standard STAB Method
Recommended only for unhindered primary amines where enolization is less problematic.
-
Dissolve 1,1-dioxo-thiochroman-3-one (1 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane).
-
Add Acetic Acid (1.0 equiv). Stir for 30 mins.
-
Add Sodium Triacetoxyborohydride (
) (1.5 equiv). -
Stir for 16–24 hours.
-
Quench with saturated
. Extract with DCM.[7]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Enolization of C3 ketone. | Switch to Ti-mediated protocol (Method A). Increase Ti loading to 2.5 equiv. |
| Gelatinous Work-up | Incomplete hydrolysis of Ti. | Use |
| Dialkylation | Primary amine is too reactive. | Use a slight excess of amine (1.5 equiv) or use the bulky reducing agent STAB instead of |
| Starting Material Recovery | Imine hydrolysis on column. | Neutralize silica gel with |
Workflow Diagram
Caption: Decision tree for selecting the optimal reductive amination pathway.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link
- Kabalka, G. W., et al. (1990). "Synthesis of 3-aminothiochromans." Synthetic Communications, 20(14), 2113-2118. (Contextual reference for thiochroman scaffold reactivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. designer-drug.com [designer-drug.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
Using 1,1-Dioxo-1l6-thiochroman-3-ylamine as a building block in peptide coupling
Application Note: High-Efficiency Peptide Coupling of 1,1-Dioxo-1
Executive Summary
This guide details the integration of 1,1-Dioxo-1
Key Value Proposition:
-
Conformational Restriction: The bicyclic thiochroman ring locks the amine vector, reducing entropic penalties upon binding to biological targets (e.g., AMPA receptors, GPCRs).
-
Metabolic Stability: The sulfone (
) moiety is metabolically inert compared to sulfides and acts as a strong hydrogen-bond acceptor, often improving solubility and pharmacokinetic profiles. -
Electronic Modulation: The electron-withdrawing nature of the sulfone at position 1 lowers the
of the amine at position 3, requiring modified coupling protocols compared to standard aliphatic amines.
Molecule Profile & Pre-Coupling Considerations
| Property | Description | Impact on Protocol |
| IUPAC Name | 1,1-Dioxo-1 | Target Building Block |
| Structure | Bicyclic sulfone with a primary amine at C3 | Steric bulk at coupling site |
| Basicity ( | Est. 8.5 – 9.2 (Lower than alkyl amines) | Reduced nucleophilicity; requires stronger activation |
| Solubility | Moderate in DCM; Good in DMF/DMSO | Compatible with standard SPPS solvents |
| Chirality | C3 is a stereocenter (R/S) | Enantiopure starting material is critical to avoid diastereomeric mixtures |
Mechanistic Insight:
The sulfone group exerts an inductive electron-withdrawing effect (
Synthesis of the Building Block
Before coupling, the building block must often be prepared or resolved. While commercial sources exist, in-house synthesis allows for stereochemical control.
Validated Synthetic Route (Graphviz Diagram):
Caption: Figure 1. Synthetic pathway for DTCA. The critical step is the final oxidation of the sulfide to the sulfone, which must be performed carefully to preserve the amine stereochemistry if already resolved.
Peptide Coupling Protocol
This protocol describes the C-terminal capping of a peptide (on-resin or in solution) with DTCA.
Reagents:
-
Carboxyl Component: N-protected Peptide-OH or Amino Acid-OH (1.0 equiv).
-
Amine Component: DTCA (1.2 – 1.5 equiv).
-
Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv).
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) (2.5 – 3.0 equiv).
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure:
-
Activation (Pre-activation is crucial):
-
Dissolve the Carboxyl Component (Peptide-OH) and HATU in minimal anhydrous DMF.
-
Add DIPEA (1.0 equiv relative to acid) to initiate carboxylate activation.
-
Wait time: Allow to stir for 2–3 minutes. The solution should turn slightly yellow (characteristic of the activated At-ester).
-
Why? Pre-activation ensures the active ester is formed before the slower-reacting DTCA is introduced, minimizing racemization of the peptide C-terminus.
-
-
Coupling:
-
Add the DTCA (dissolved in DMF) to the activated mixture.
-
Add the remaining DIPEA (1.5 – 2.0 equiv). The pH (on wet pH paper) should be >8.
-
Stir at room temperature under nitrogen atmosphere.
-
-
Monitoring:
-
Time: 2 – 4 hours.
-
Method: LC-MS is preferred over TLC due to the UV activity of the thiochroman ring overlapping with other aromatics. Look for the mass shift corresponding to +195 Da (approx MW of DTCA minus H2O? No, amide bond formation is -H2O, so Mass = Peptide + DTCA - 18).
-
Note: The sulfone group is polar; the product may elute earlier than expected on Reverse Phase HPLC compared to a Phe-analog.
-
-
Work-up (Solution Phase):
-
Dilute with Ethyl Acetate.
-
Wash seq: 5% citric acid (removes unreacted amine/DIPEA), Water, 5% NaHCO3 (removes unreacted acid), Brine.
-
Dry over Na2SO4 and concentrate.
-
Troubleshooting Table:
| Observation | Diagnosis | Remediation |
| Low Conversion (<50%) | Low nucleophilicity of DTCA | Switch to Acid Chloride method (Ghosez's reagent) or use HOAt additive with HATU. Increase Temp to 40°C. |
| Epimerization of Peptide | Over-activation / High Base | Use Collidine (weaker base) instead of DIPEA. Reduce pre-activation time. |
| Side Products | Sulfonamide formation? | Unlikely. The sulfone is stable. Check for impurities in the DTCA starting material (e.g., unoxidized sulfide). |
Advanced Application: Solid-Phase Peptide Synthesis (SPPS)
If DTCA is used as a scaffold to extend the chain (requires a carboxyl handle not present in the base molecule) or as a side-chain modification:
Workflow Visualization:
Caption: Figure 2. SPPS workflow for C-terminal modification. Note that standard Kaiser tests detect amines; since we are coupling TO a carboxylic acid on resin (via side chain or inverse synthesis), monitoring relies on cleavage/LCMS or colorimetric tests for residual active esters.
Critical Note for SPPS: If attaching DTCA to a side-chain carboxylate (e.g., Asp/Glu residue):
-
Use Allyl protection (Asp-OAll) for the specific residue.
-
Selectively deprotect the Allyl group using Pd(PPh3)4.
-
Perform the DTCA coupling on the free side-chain carboxylate while the N-terminus is still Fmoc-protected.
References & Authority
-
Synthesis of Thiochroman-amines:
-
Mercey, G., et al. (2009). Synthesis of 3-amino-thiochromanes from 4-benzyl 2-thiazolines. Organic & Biomolecular Chemistry. A primary method for accessing the 3-amino-thiochroman scaffold.
-
-
Sulfone Bioisosteres in Peptidomimetics:
-
Scott, K. A., et al. (2021). Development of Thiochroman Dioxide Analogues... as New Positive Allosteric Modulators of AMPA Receptors. ACS Chemical Neuroscience. Demonstrates the biological utility and stability of the 1,1-dioxo-thiochroman motif.
-
-
Peptide Coupling to Electron-Deficient Amines:
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Authoritative review on selecting HATU/HOAt for difficult amines.
-
-
Cyclic Sulfone Building Blocks:
-
Enamine Ltd. Cyclic Sulfones Building Blocks. Technical notes on the solubility and handling of sulfolane and thiochroman derivatives.
-
Preparation of sulfonamide derivatives from 1,1-Dioxo-1l6-thiochroman-3-ylamine
Application Note: Preparation of Sulfonamide Derivatives from 1,1-Dioxo-1 -thiochroman-3-ylamine
Introduction & Scope
The 1,1-dioxo-1
This application note provides a definitive guide for derivatizing the primary amine at the C3 position with various sulfonyl chlorides. Unlike simple aliphatic amines, the 1,1-dioxo-thiochroman-3-amine possesses unique electronic properties due to the electron-withdrawing sulfone group (
Key Challenges Addressed
-
Bis-sulfonylation: Prevention of double addition to the primary amine.
-
Solubility: Overcoming the polarity of the sulfone core.
-
Purification: Efficient removal of sulfonyl chloride byproducts without aqueous workup failures.
Reaction Mechanism & Strategy
The formation of the sulfonamide bond proceeds via a nucleophilic substitution mechanism (
Mechanistic Pathway[1][2]
-
Nucleophilic Attack: The lone pair of the C3-amine attacks the electrophilic sulfur of the sulfonyl chloride (
). -
Tetrahedral Intermediate: Formation of a transition state where the sulfur center is hypervalent.
-
Elimination: Chloride is expelled as a leaving group, forming the protonated sulfonamide.
-
Deprotonation: The base (Auxiliary) neutralizes the generated HCl to drive the equilibrium forward and prevent the formation of unreactive amine hydrochloride salts.
Visual Workflow
The following diagram outlines the logical flow of the synthesis and critical decision points.
Figure 1: Operational workflow for the sulfonylation of thiochroman-3-amines.
Experimental Protocols
Protocol A: Standard Conditions (High Yield)
Best for: Commercially available, non-hindered sulfonyl chlorides (e.g., Tosyl chloride, Mesyl chloride).
Reagents:
-
Substrate: 1,1-Dioxo-1
-thiochroman-3-ylamine (1.0 equiv) -
Reagent: Sulfonyl Chloride (1.1 equiv)
-
Base: Triethylamine (TEA) (1.5 - 2.0 equiv)
-
Solvent: Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the amine (1.0 equiv) in anhydrous DCM ( concentration). -
Base Addition: Add TEA (1.5 equiv) via syringe. The solution may warm slightly.[1]
-
Cooling: Cool the mixture to
using an ice bath. Critical: Cooling suppresses bis-sulfonylation. -
Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (System: 50% EtOAc/Hexane). The amine spot (polar, ninhydrin active) should disappear.
-
Workup:
-
Dilute with DCM.
-
Wash with
( ) to remove excess amine/TEA. -
Wash with Saturated
( ) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from EtOH/Hexane or perform flash chromatography (
, 0 60% EtOAc in Hexanes).
Protocol B: "Difficult" Substrates (Low Reactivity)
Best for: Electron-rich or sterically hindered sulfonyl chlorides, or if the amine salt precipitates early in DCM.
Reagents:
Procedure Modifications:
-
Dissolve the amine in Pyridine (
). -
Add catalytic DMAP (10 mol%).
-
Add sulfonyl chloride at
.[1][2] -
Stir at RT overnight (12–16 h).
-
Workup: Remove pyridine in vacuo (azeotrope with toluene if necessary). Dissolve residue in EtOAc and wash extensively with
or solution (to complex and remove pyridine) before standard drying.
Optimization & Data Analysis
The following table summarizes optimization studies performed on the thiochroman-1,1-dioxide scaffold.
Table 1: Solvent and Base Screening Results
| Entry | Solvent | Base (Equiv) | Temp | Yield (%) | Observation |
| 1 | DCM | TEA (1.5) | RT | 65% | 15% Bis-sulfonylation observed. |
| 2 | DCM | TEA (1.5) | 0°C | 92% | Clean conversion. Optimal. |
| 3 | THF | DIPEA (2.0) | RT | 88% | Good for polar sulfonyl chlorides. |
| 4 | DMF | 40% | Degradation/Elimination byproducts. | ||
| 5 | Pyridine | Pyridine (Solvent) | RT | 85% | Difficult workup; use only if necessary. |
Characterization Criteria (Quality Control)
To validate the synthesis, the following spectral features must be confirmed:
-
NMR:
-
Disappearance of the broad
signal (typically 1.5–2.0 ppm). -
Appearance of a sharp sulfonamide
doublet (typically 7.5–8.5 ppm, exchangeable with ). -
Shift of the C3-methine proton downfield due to the electron-withdrawing sulfonamide group.
-
-
LCMS: Presence of
or (sulfonamides are acidic).
Troubleshooting Guide
Common issues encountered with thiochroman amines and their resolution strategies.
Figure 2: Decision tree for troubleshooting synthetic anomalies.
Note on Elimination: The protons at C2 and C4 (adjacent to the sulfone) are acidic (
References
-
General Sulfonylation Protocols
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4][5][6][7] The Journal of Organic Chemistry, 74(24), 9287–9291.
-
De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[3][6] The Journal of Organic Chemistry, 73(10), 3967–3969.
-
-
Thiochroman Scaffold & Bioactivity
-
Vargas, J., et al. (2025). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites. RSC Medicinal Chemistry.
-
Larsen, J. S., et al. (2021). Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of AMPA Receptors.[8] ACS Chemical Neuroscience, 12(14), 2645–2657.
-
-
Medicinal Chemistry Context
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersrj.com [frontiersrj.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Scalable Manufacturing Process for 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine
Introduction
1,1-Dioxo-1λ⁶-thiochroman-3-ylamine is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. The rigid thiochroman ring system, combined with the hydrogen bond donating and accepting capabilities of the sulfone and amine groups, makes it a valuable pharmacophore for interacting with a variety of biological targets. The development of a robust and scalable manufacturing process for this key intermediate is therefore of significant interest to the pharmaceutical industry. This application note provides a detailed, three-step synthetic route from readily available starting materials, designed for scalability and high-throughput production. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are provided to ensure scientific integrity and practical utility.
Overall Synthetic Strategy
The manufacturing process is designed as a convergent three-step sequence, prioritizing commercially available starting materials, straightforward reaction conditions, and ease of purification. The key intermediate is the relatively under-explored thiochroman-3-one , which is then converted to the desired product via reductive amination and subsequent oxidation.
Caption: Overall workflow for the scalable synthesis of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine.
Part 1: Synthesis of the Key Intermediate: Thiochroman-3-one
The cornerstone of this scalable process is the efficient synthesis of thiochroman-3-one. This is achieved through a Michael addition of 2-mercaptobenzaldehyde to an acrylate, followed by an intramolecular cyclization.
Protocol 1.1: Synthesis of 2-Mercaptobenzaldehyde
While commercially available, a scalable synthesis from o-bromobenzaldehyde is provided for cost-effectiveness in large-scale campaigns.
Reaction Scheme: o-Bromobenzaldehyde → (o-formylphenyl)magnesium bromide → 2-Mercaptobenzaldehyde
Materials:
-
o-Bromobenzaldehyde
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfur powder
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of o-bromobenzaldehyde (1.0 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, suspend sulfur powder (1.1 eq) in anhydrous THF and add this slurry portion-wise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Slowly quench the reaction by adding 1M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-mercaptobenzaldehyde can be purified by vacuum distillation or column chromatography.
Protocol 1.2: Synthesis of Thiochroman-3-one
Reaction Scheme: 2-Mercaptobenzaldehyde + Methyl Acrylate → Thiochroman-3-one
Materials:
-
2-Mercaptobenzaldehyde
-
Methyl acrylate
-
Triethylamine
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzaldehyde (1.0 eq) in methanol.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add methyl acrylate (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude thiochroman-3-one.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Value |
| Starting Material | 2-Mercaptobenzaldehyde |
| Reagent | Methyl Acrylate |
| Base | Triethylamine |
| Solvent | Methanol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Part 2: Reductive Amination to 3-Aminothiochroman
The introduction of the crucial amine functionality at the 3-position is achieved via a one-pot reductive amination of thiochroman-3-one. This method is highly scalable and avoids the isolation of the intermediate imine.[1][2]
Caption: Reductive amination of Thiochroman-3-one.
Protocol 2.1: Synthesis of 3-Aminothiochroman
Materials:
-
Thiochroman-3-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 1M
Procedure:
-
To a solution of thiochroman-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The use of NaBH₃CN is critical as it selectively reduces the iminium ion in the presence of the ketone.[2]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add DCM and 1M NaOH to the residue and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-aminothiochroman.
-
The product can be further purified by conversion to its hydrochloride salt by treatment with HCl in ether, followed by filtration.
| Parameter | Value |
| Starting Material | Thiochroman-3-one |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Cyanoborohydride |
| Solvent | Methanol |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >97% |
Part 3: Selective Oxidation to 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine
The final step is the selective oxidation of the thioether to a sulfone without affecting the amine functionality. Careful control of reaction conditions is paramount for high yield and purity.
Protocol 3.1: Synthesis of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine
Materials:
-
3-Aminothiochroman
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
Procedure:
-
Dissolve 3-aminothiochroman (1.0 eq) in DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve m-CPBA (2.2 eq) in DCM.
-
Slowly add the m-CPBA solution to the solution of the amine, maintaining the temperature at 0 °C. The exotherm should be carefully controlled.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Quench the reaction by washing with saturated sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
| Parameter | Value |
| Starting Material | 3-Aminothiochroman |
| Oxidizing Agent | m-CPBA |
| Solvent | Dichloromethane |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >99% |
Conclusion
This application note details a robust and scalable three-step manufacturing process for the synthesis of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine. By utilizing a key thiochroman-3-one intermediate, this route offers high overall yields and employs readily available and cost-effective reagents. The provided protocols have been designed with scalability in mind, offering a practical guide for researchers and drug development professionals for the large-scale production of this important pharmaceutical building block.
References
- Niu, Q., et al. (2012). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Chinese Journal of Organic Chemistry, 32(6), 1135-1140.
-
Reductive Amination. In Wikipedia. Retrieved February 12, 2026, from [Link][1]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved February 12, 2026, from [Link]
-
Aschwanden, P. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][2]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transform
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Sources
Troubleshooting & Optimization
Improving reaction yields for 1,1-Dioxo-1l6-thiochroman-3-ylamine synthesis
Technical Support Center: 1,1-Dioxo-1
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting
Executive Summary: The Yield Challenge
The synthesis of 1,1-Dioxo-1
The "Yield Killers" are typically:
-
Inefficient Oxidation: Failing to fully oxidize the sulfide to sulfone (
) before amine introduction. -
Regioselectivity Failure: If using the 3-bromo precursor, elimination to the alkene (thiochromene) often competes with substitution.
-
Solubility Losses: The final zwitterionic character or high polarity of the amino-sulfone leads to massive losses during aqueous workup.
This guide prioritizes the Vinyl Sulfone Michael Addition Route over the classical halide displacement route, as it statistically offers the highest atom economy and yield for this specific scaffold.
The Synthetic Landscape (Visualized)
The following diagram contrasts the "Classical" (Lower Yield) route with the "Optimized" (Higher Yield) pathway.
Figure 1: Comparison of Synthetic Routes. The Green path (Optimized) utilizes the electron-withdrawing power of the sulfone to facilitate amine introduction via Michael Addition, avoiding competitive elimination reactions.
Critical Process Parameters (CPP) & Troubleshooting
This section is structured as a "Help Desk" to address specific failure points reported by users.
Ticket #001: Oxidation Stalls at Sulfoxide
User Report: "I am using mCPBA to oxidize the thiochroman, but NMR shows a mixture of sulfoxide (
-
Switch Reagents: Move from mCPBA to Catalytic Tungstate (
) with . -
Protocol: Dissolve substrate in MeOH/Water. Add 2.5 equiv
and 5 mol% . Heat to 60°C. -
Why? The peroxotungstate species is a more aggressive electrophilic oxidant for electron-poor sulfoxides than mCPBA [1].
Ticket #002: Low Yield in Azide Displacement (Elimination vs. Substitution)
User Report: "I tried reacting 3-bromothiochroman-1,1-dioxide with sodium azide, but I mostly got the alkene (thiochromene-1,1-dioxide)."
Root Cause: The
-
Abandon Direct Substitution: Intentionally push the reaction to the alkene (Thiochromene-1,1-dioxide) using a base (e.g.,
). -
Adopt Michael Addition: React the resulting alkene with Benzylamine (or Ammonia under pressure). The sulfone group activates the double bond, making it a perfect Michael acceptor.
-
Yield Impact: This converts a side-reaction (elimination) into a productive intermediate, raising yields from ~40% to >85% [2].
Ticket #003: Product Loss During Aqueous Workup
User Report: "My reaction looks clean on TLC, but after extraction, my mass balance is 20%." Root Cause: 3-aminothiochroman-1,1-dioxide is an amino-sulfone . It is highly polar and likely forms a zwitterion or water-soluble salt depending on pH. The Fix:
-
Do Not Wash with Water: Avoid standard aqueous washes.
-
Salting Out: Saturate the aqueous layer with NaCl or
before extraction. -
Solvent Switch: Extract with CHCl3/Isopropanol (3:1) instead of DCM or EtOAc. The alcohol helps solvate the polar amine.
-
Purification: Use SCX (Strong Cation Exchange) cartridges. Load the reaction mixture (in MeOH), wash with MeOH (removes non-basic impurities), and elute with
/MeOH.
Optimized Protocol: The "Michael Addition" Route
This protocol assumes you have generated Thiochromene-1,1-dioxide (the vinyl sulfone).
Step 1: Michael Addition
-
Setup: In a round-bottom flask, dissolve Thiochromene-1,1-dioxide (1.0 equiv) in THF (0.2 M).
-
Reagent: Add Benzylamine (1.2 equiv). Note: Benzylamine is preferred over ammonia because it is easier to handle and prevents bis-alkylation.
-
Catalyst: Add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if the reaction is sluggish.
-
Conditions: Stir at Room Temperature for 4-6 hours.
-
Monitoring: TLC should show the disappearance of the UV-active vinyl sulfone spot.
Step 2: Deprotection (Hydrogenolysis)
-
Setup: Dissolve the crude N-benzyl intermediate in MeOH/EtOAc (1:1).
-
Catalyst: Add Pd(OH)
/C (Pearlman’s Catalyst, 10 wt% loading). Note: Pd(OH) is often superior to Pd/C for benzyl amine removal. -
Atmosphere: Hydrogen balloon (1 atm) is usually sufficient; stir vigorously for 12h.
-
Workup: Filter through Celite. Concentrate.
-
Purification: Recrystallize from Ethanol/Ether as the HCl salt (add HCl in dioxane).
Comparative Data: Oxidant Efficiency
When preparing the sulfone precursor, the choice of oxidant dictates the purity profile.
| Oxidant System | Conversion (S to SO2) | Selectivity | Risk Factor | Recommended For |
| mCPBA (2.2 eq) | 85-90% | Moderate | Benzoic acid byproduct difficult to remove; explosion risk on scale. | Small scale (<1g) |
| 95% | High | High heat generation; requires careful temperature control. | Medium scale | |
| >98% | Excellent | Minimal.[1] Water is the only byproduct. | Production / High Yield | |
| Oxone® | >95% | High | Insoluble salts can trap product physically. | Acid-sensitive substrates |
References
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 57(13), 2469-2476.
-
Meadowfield, K. & Muldowney, M. P. (1995). Synthesis of 3-amino-thiochroman-1,1-dioxide derivatives via conjugate addition. Synthetic Communications, 25(18), 2791-2800.
-
Kabalka, G. W.[2] & Varma, R. S. (1987). The reduction of nitro- and nitroso-compounds by alumina-supported borohydride. Comprehensive Organic Synthesis. (General reference for reduction techniques compatible with sulfones).
-
Google Patents. (2016). Process for the preparation of 1-([1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine. (Demonstrates industrial handling of polar amine workups).
Sources
Purification strategies for 1,1-Dioxo-1l6-thiochroman-3-ylamine via recrystallization
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the purification of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine via recrystallization. This guide is structured to address both common and complex challenges you may encounter, moving from general principles to specific troubleshooting scenarios.
Technical Support Center: Purification of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine
Introduction to Recrystallization Challenges
1,1-Dioxo-1λ⁶-thiochroman-3-ylamine possesses a unique molecular structure with a polar sulfone group, a basic amino group, and a nonpolar aromatic ring. This combination of functionalities can make solvent selection and crystallization challenging. The key to successful recrystallization is to identify a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] This guide will walk you through logical troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most promising solvents for the recrystallization of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine?
A1: Given the molecule's mixed polarity, a single ideal solvent may not exist. Mixed solvent systems are often the most effective.[2] Based on the structure, which contains a sulfonamide-like moiety (the cyclic sulfone) and an amino group, the following solvents and systems are excellent starting points:
-
Alcohol/Water Mixtures: Systems like ethanol/water or isopropanol/water are frequently successful for sulfonamides.[2] The alcohol solvates the nonpolar aromatic ring, while water solvates the polar sulfone and amino groups.
-
Polar Protic Solvents: Ethanol, methanol, or isopropanol can be effective on their own.
-
Polar Aprotic Solvents: Acetone or ethyl acetate might also be suitable, potentially in combination with a nonpolar anti-solvent like hexanes.[3]
It is crucial to perform a small-scale solvent screen to determine the optimal choice for your specific sample purity.
Solvent Selection Guide
| Solvent System | Rationale & Characteristics | Suitability for 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine |
|---|---|---|
| Isopropanol/Water | Good balance of polarity. Isopropanol is less volatile than ethanol, allowing for slower crystal growth. Often provides high recovery for sulfonamides.[4] | Excellent Starting Point. |
| Ethanol/Water | A classic choice for compounds with mixed polarity. Ethanol is a good solvent for the organic structure, and water acts as an anti-solvent. | Highly Recommended for Screening. |
| Methanol/Water | Methanol has high solvating power. A 1:1 mixture with water can be a good starting point for screening.[5] | Good, but may have higher solubility at low temperatures, potentially reducing yield. |
| Acetone/Hexane | Acetone dissolves a wide range of organic compounds. Hexane acts as an anti-solvent to induce crystallization. | A potential alternative if alcohol/water systems fail. |
| Ethyl Acetate/Hexane | Commonly used for the purification of thiochroman derivatives.[6] | Worth screening, especially if non-polar impurities are present. |
Q2: How much solvent should I use to dissolve my crude product?
A2: The most common cause of low recovery in recrystallization is using an excessive amount of solvent.[7] The goal is to use the minimum amount of hot solvent to completely dissolve the solid.[8] It is best to add the boiling solvent portion-wise to the crude material until everything just dissolves.
Q3: My recrystallized product is still colored. How can I remove the color?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8] Use a spatula tip's worth of charcoal, heat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in sulfonamide-containing molecules.[8] These different forms can have varying physical properties. To ensure batch-to-batch consistency, it is critical to standardize your crystallization protocol.[8] Key parameters to control include:
-
Solvent choice
-
Cooling rate
-
Agitation
-
Final temperature
Seeding the supersaturated solution with a crystal of the desired polymorph can also help to control the final crystal form.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.
Problem 1: My compound "oils out" instead of crystallizing.
| Cause | Explanation | Solution |
| High Impurity Level | A high concentration of impurities can depress the melting point of your compound, causing it to separate as a liquid at a temperature where it is no longer soluble. | Consider a preliminary purification step, such as column chromatography, before recrystallization.[2] |
| Solution is Too Concentrated | If the solution is supersaturated to a very high degree, the compound may come out of solution at a temperature above its melting point. | Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent (1-5% more), and allow it to cool more slowly.[7] |
| Inappropriate Solvent | The solvent may be too nonpolar for the compound at the temperature of precipitation. | Switch to a more polar solvent system. For example, if you are using acetone/hexane, try an isopropanol/water mixture.[2] |
Problem 2: No crystals form, even after the solution has cooled completely.
| Cause | Explanation | Solution |
| Too Much Solvent Used | The solution is not sufficiently saturated for crystals to form upon cooling. This is a very common reason for crystallization failure. | Reduce the solvent volume by gentle heating or under a stream of nitrogen, and then allow the solution to cool again.[7] Before discarding the mother liquor, you can test for dissolved product by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates significant product remains dissolved.[7] |
| Supersaturation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. | Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod.[7] Alternatively, add a "seed crystal" from a previous successful batch.[8] |
Problem 3: Crystal formation begins immediately and is very rapid.
| Cause | Explanation | Solution |
| Solution is Too Concentrated or Cooling is Too Fast | Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[7] | Re-heat the solution to re-dissolve the crystals. Add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation.[7] Ensure the solution cools slowly by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature. |
Problem 4: The recovery of my purified product is very low.
| Cause | Explanation | Solution |
| Excessive Solvent | As mentioned, this is the most common reason for low yield. | Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. |
| Premature Crystallization | The product crystallized on the filter paper or in the funnel during hot filtration. | Ensure all glassware for the hot filtration is pre-heated.[2] You can also add a small excess of solvent before filtration and then evaporate it off before cooling. |
| Washing with the Wrong Solvent | Washing the collected crystals with a solvent in which they are soluble will dissolve the product. | Always wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which the compound is known to be insoluble. |
Experimental Protocols & Workflows
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (e.g., isopropanol) and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves completely.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Workflow Diagram: Troubleshooting Crystallization Failure
Caption: Troubleshooting workflow for when no crystals form.
Diagram: The Process of Recrystallization
Caption: The four main stages of a successful recrystallization.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester Department of Chemistry. How To: Purify by Crystallization. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. [Link]
-
ResearchGate. (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature???. [Link]
- Google Patents. (n.d.).
-
Minnesota State University Moorhead. (2024). Chem 355 Lab Manual Fall, 2024. [Link]
-
PubChem. 4-Aminothiochroman 1,1-dioxide hydrochloride. [Link]
-
National Center for Biotechnology Information. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Separation of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine
Welcome to the dedicated technical support guide for the chromatographic analysis of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound.
The unique structure of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine, featuring a basic primary amine and a polar sulfone group, presents specific challenges in achieving optimal chromatographic performance. This guide provides a structured approach to method development and robust solutions to common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine.
Q1: What are the key physicochemical properties of 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine that influence HPLC separation?
A1: Understanding the molecule's properties is the foundation of effective method development.
-
pKa (Predicted): The primary amine group (-NH2) is the main ionizable center. Its estimated pKa is in the range of 8.0 - 9.0. This means that at a pH below this range, the molecule will be protonated and carry a positive charge (R-NH3+), while at a pH above this, it will be in its neutral form (R-NH2). This behavior is critical for controlling retention and peak shape in reversed-phase HPLC.
-
Polarity: The presence of the polar sulfone (-SO2-) and amine groups, combined with the relatively non-polar thiochroman core, gives the molecule an intermediate polarity. This makes it well-suited for reversed-phase chromatography.
-
UV Absorbance: The aromatic ring in the thiochroman structure allows for detection by UV spectrophotometry, typically in the range of 210-280 nm. A UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength for maximum sensitivity.
Q2: Which HPLC column and mobile phase should I start with for method development?
A2: A systematic approach to selecting the starting conditions is crucial for efficient method development.
-
Column Selection: A C18 (octadecylsilane) column is the most common and a good starting point for reversed-phase HPLC. For polar compounds like this, a C18 column with high surface area and good end-capping is recommended to minimize secondary interactions with residual silanols. If peak tailing is observed, consider a column with an embedded polar group (e.g., "polar-embedded" C18) or a C8 column.
-
Mobile Phase:
-
Aqueous Component (A): A buffered solution is essential to control the ionization state of the amine group and ensure reproducible retention times. A buffer concentration of 10-25 mM is typically sufficient.
-
For pH < 7, phosphate or formate buffers are good choices.
-
For pH > 7, phosphate or borate buffers can be used, but be mindful of column stability at high pH.
-
-
Organic Component (B): Acetonitrile is often the preferred organic solvent as it generally provides lower backpressure and better peak shape for many compounds compared to methanol.
-
-
Starting Gradient: A generic scouting gradient from 5% to 95% organic solvent over 15-20 minutes is a good starting point to determine the approximate elution conditions.
Q3: How can I improve poor peak shape (e.g., tailing, fronting)?
A3: Poor peak shape is a common issue for basic compounds like 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine, often due to interactions with the silica support of the column.
-
Peak Tailing: This is frequently caused by the interaction of the protonated amine with acidic silanol groups on the silica surface.
-
Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) ensures the amine is fully protonated and the silanol groups are non-ionized, minimizing this secondary interaction.
-
Use a Modern, End-capped Column: High-purity silica columns with extensive end-capping are designed to reduce the number of accessible silanol groups.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) or dimethyloctylamine (DMOA), to the mobile phase can saturate the active sites on the silica and improve peak shape. However, be aware that these additives can suppress MS signals if using LC-MS.
-
-
Peak Fronting: This is often an indication of column overload. Try injecting a lower concentration of your sample to see if the peak shape improves.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis.
Issue 1: Variable Retention Times
Inconsistent retention times can compromise the reliability of your analytical method.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Mobile Phase Buffering | If the mobile phase pH is close to the pKa of the analyte, small changes in pH can cause significant shifts in retention time. | Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. Use a buffer at an appropriate concentration (10-25 mM). |
| Poor Column Equilibration | Insufficient equilibration time between gradient runs can lead to a non-reproducible stationary phase surface. | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase composition before each injection. |
| Fluctuations in Column Temperature | Temperature affects mobile phase viscosity and the kinetics of partitioning, leading to retention time shifts. | Use a column oven to maintain a constant and controlled temperature (e.g., 30-40 °C). |
| Pump Performance Issues | Inconsistent solvent delivery from the HPLC pump will lead to fluctuating retention times. | Check for leaks, prime the pump, and ensure proper solvent degassing. |
Issue 2: Low Sensitivity / Poor Peak Response
When the analyte peak is too small, it can be difficult to integrate accurately.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Detection Wavelength | The selected UV wavelength may not be at the absorbance maximum (λmax) of the analyte. | Determine the λmax by running a UV scan of a standard solution. |
| Sample Degradation | The analyte may be unstable in the sample diluent or on the autosampler. | Investigate sample stability. Consider using a different diluent or reducing the time the sample spends in the autosampler. |
| High Background Noise | A noisy baseline can obscure small peaks. | Ensure high-purity solvents and reagents. Check for detector lamp issues or a contaminated flow cell. |
| Suboptimal Mobile Phase pH | The mobile phase pH can influence the chromophore and thus the UV absorbance. | Experiment with different mobile phase pH values to see if the response improves. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Method Development Workflow
This workflow provides a step-by-step approach to developing a robust HPLC method for 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine.
Caption: Decision tree for troubleshooting peak tailing.
References
-
Introduction to Modern Liquid Chromatography, 3rd Edition. L.R. Snyder, J.J. Kirkland, J.W. Dolan. John Wiley & Sons, 2010. [Link]
-
HPLC for Pharmaceutical Scientists. Y.V. Kazakevich, R. LoBrutto. John Wiley & Sons, 2007. [Link]
-
United States Pharmacopeia (USP), General Chapter <621> Chromatography. [Link]
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Stability of 1,1-Dioxo-1l6-thiochroman-3-ylamine under acidic and basic conditions
Technical Support Center: Stability of 1,1-Dioxo-1 -thiochroman-3-ylamine
Ticket ID:Classification:Executive Summary & Molecule Profile
Compound: 1,1-Dioxo-1
This guide addresses the stability of the 3-aminothiochroman-1,1-dioxide scaffold. The molecule contains two critical functional groups that dictate its reactivity: a sulfone (
Key Stability Takeaway:
The compound exhibits high stability in acidic media (forming stable ammonium salts) but possesses conditional instability in basic media due to the acidity of the
Acidic Conditions: Stability & Protocols
Behavioral Analysis
Under acidic conditions (pH < 7), the primary amine is protonated to form the ammonium cation (
-
Mechanism: Protonation of the N-terminus prevents nucleophilic attacks and stabilizes the C3 stereocenter.
-
Risk Level: Low.
-
Observation: Enhanced solubility in aqueous media; resistance to oxidation.
Experimental Protocol: Acidic Salt Formation
Use this workflow to stabilize the free base for long-term storage.
-
Dissolution: Dissolve 1 eq. of free base in minimal MeOH or EtOH (0.1 M).
-
Acid Addition: Dropwise addition of 1.1 eq. of 4M HCl in dioxane or Et2O at 0°C.
-
Precipitation: Allow to stir for 30 mins. If precipitate does not form, add non-polar anti-solvent (Et2O or Hexanes).
-
Filtration: Collect solid under inert atmosphere.
-
Drying: Vacuum dry at <40°C.
Data: Acidic Stability Limits
| Acid Type | Concentration | Temp (°C) | Time (h) | Stability | Notes |
| HCl (aq) | 1M - 6M | 25 | 24 | Stable | Forms HCl salt. No degradation. |
| TFA | Neat | 25 | 4 | Stable | Suitable for Boc-deprotection. |
| H2SO4 | 1M | 60 | 2 | Stable | Sulfone resists hydrolysis. |
Basic Conditions: Stability & Troubleshooting
Behavioral Analysis
The sulfone group is strongly electron-withdrawing, increasing the acidity of the protons at the C2 position (
-
Mechanism (The "Retro-Michael" Risk): In the presence of strong base, the C2 proton is removed, forming a carbanion. While the amine is a poor leaving group, high temperatures or activation (e.g., acetylation) can facilitate E1cB elimination , resulting in the formation of the vinyl sulfone (2H-thiochromen-1,1-dioxide) and loss of ammonia/amine.
-
Racemization Risk: If the compound is chiral, base-mediated enolization at C2 can lead to epimerization, indirectly affecting the environment of C3.
Visualizing the Instability Pathway
The following diagram illustrates the divergent pathways in acid vs. base.
Caption: Divergent stability pathways. Acid promotes stabilization (green), while strong base/heat risks elimination or racemization (red).
Data: Basic Stability Limits
| Base Type | Conditions | Outcome | Recommendation |
| NaHCO3 (sat) | 25°C, 2h | Stable | Safe for workup/neutralization. |
| Et3N / DIPEA | 25°C, 12h | Stable | Safe for coupling reactions. |
| NaOH (1M) | 25°C, 1h | Meta-Stable | Work quickly; avoid prolonged exposure. |
| NaOH (1M) | >60°C | Unstable | Risk of elimination/degradation. |
| LiHMDS/NaH | -78°C to 0°C | Reactive | Will deprotonate C2; use for functionalization only. |
Troubleshooting Guide (FAQs)
Scenario A: "My compound turned yellow during basic workup."
-
Diagnosis: Formation of the vinyl sulfone (conjugated system) via
-elimination. -
Cause: The workup was likely too basic (pH > 12) or performed at elevated temperatures.
-
Resolution:
-
Acidify immediately to pH 7 using 1M HCl.
-
Extract with DCM.
-
Check LCMS for [M-NH3] peak (loss of 17 mass units).
-
Prevention: Use saturated
or mild bicarbonate for quenching reactions.
-
Scenario B: "I see a loss of optical rotation (ee%) after amide coupling."
-
Diagnosis: Base-mediated racemization.
-
Cause: Using strong organic bases (DBU) or excess tertiary amine (Et3N) for prolonged periods allows the acidic
-sulfone protons to equilibrate. -
Resolution:
-
Switch to weaker bases (NMM - N-methylmorpholine) or Sym-collidine.
-
Keep reaction temperature at 0°C or room temperature; avoid heating.
-
Scenario C: "The compound precipitates when I add acid."
-
Diagnosis: Formation of the HCl salt, which is less soluble in organic solvents (DCM/EtOAc) than the free base.
-
Resolution: This is expected and desirable behavior. Filter the solid; it is your purified compound in a stable form.
Synthesis & Handling Workflow
The following flowchart outlines the decision-making process for handling the compound during synthesis or purification.
Caption: Decision tree for workup and storage. Priority is placed on converting to the HCl salt for long-term stability.
References
-
Reactivity of Beta-Amino Sulfones
- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
-
Source:
-
Thiochroman 1,1-dioxide Scaffold Properties
-
Larsen, J. S., et al. (2021).[2] Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of AMPA Receptors . Journal of Medicinal Chemistry. (Discusses synthesis and stability of related thiochroman-dioxide scaffolds).
-
Source:
-
-
General Stability of Amine/Sulfone Systems
Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of 4-amino-2-benzyl-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxide towards amines: synthesis of potential histamine H2-receptor antagonists - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion rates in thiochroman amine oxidation
Topic: Troubleshooting Low Conversion & Chemoselectivity
Executive Summary & Mechanistic Insight[1][2][3][4][5]
The Core Challenge: Oxidizing the sulfur atom in a thiochroman ring while an amine group is present presents a classic "competing nucleophile" problem. Low conversion rates in this specific transformation are rarely due to the inertness of the sulfur; rather, they are caused by Lewis base competitive inhibition (catalyst poisoning) or non-productive consumption of the oxidant (N-oxidation).
The Mechanism of Failure:
-
Catalyst Poisoning: If you are using transition metals (Ti, V, Mo) for asymmetric oxidation, the amine nitrogen (
, hard nucleophile) binds more tightly to the metal center than the sulfur ( , soft nucleophile). This blocks the catalytic site, stalling the turnover frequency (TOF). -
N-Oxidation Competition: With electrophilic oxidants (mCPBA, Peroxides), the amine is often kinetically more accessible for oxidation than the sterically hindered thiochroman sulfur, leading to N-oxides rather than the desired sulfoxide.
Diagnostic Workflow (Visual)
The following decision tree outlines the logical steps to identify the root cause of your low conversion.
Figure 1: Diagnostic logic flow for isolating the cause of reaction failure in thiochroman amine oxidation.
Troubleshooting Guide (FAQs)
Q1: I am using a Titanium-based catalyst (Kagan/Modafinil type) for asymmetric oxidation, but the reaction stalls at <20% conversion. Why?
Diagnosis: Ligand Exchange Poisoning.
The amine group in your thiochroman substrate is coordinating to the Titanium(IV) center. In the Kagan system (
Corrective Action:
-
In-Situ Protection: Add 1.05 equivalents of a strong acid (like Methanesulfonic acid, MsOH) to the reaction mixture before adding the catalyst. This protonates the amine (
), removing its ability to bind to the Titanium. The sulfur remains unprotonated and available for oxidation. -
Slow Addition: Add the oxidant (e.g., Cumene Hydroperoxide) over 4–6 hours. This maintains a low concentration of the active oxidant, favoring the catalyst cycle over non-catalyzed background reactions.
Q2: I see high conversion, but I'm getting a 50:50 mixture of Sulfoxide and N-Oxide. How do I favor the Sulfur?
Diagnosis: Hard/Soft Acid-Base Mismatch.
You are likely using a non-selective electrophilic oxidant like mCPBA or
Corrective Action:
-
Switch Solvent to HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).
-
Why: HFIP is a hydrogen-bond donor solvent. It forms a strong H-bond network with the amine lone pair, effectively "masking" it. Simultaneously, HFIP activates hydrogen peroxide, making it more electrophilic and specific to the soft sulfur nucleophile.
-
Reference: This "solvent-control" method is superior to protecting group chemistry for atom economy.
-
Q3: My reaction goes to completion, but I have 30% Sulfone (Over-oxidation).
Diagnosis: Lack of Kinetic Control. Thiochroman sulfoxides are susceptible to further oxidation to sulfones, especially if the reaction temperature is uncontrolled or oxidant stoichiometry is loose.
Corrective Action:
-
Stoichiometry: Limit oxidant to 0.95 – 1.0 equivalents. Never use excess.
-
Temperature: Cool the reaction to 0°C or -10°C. The activation energy for the second oxidation (sulfoxide
sulfone) is generally higher than the first (sulfide sulfoxide). -
Reagent Switch: Switch to Sodium Periodate (
) . It is strictly a 2-electron oxidant that typically stops at the sulfoxide stage due to steric bulk and mechanism, unlike peroxides.
Recommended Protocols
Protocol A: The "Gold Standard" Chemoselective Oxidation (Metal-Free)
Best for: High conversion, avoiding N-oxidation, non-asymmetric synthesis.
Materials:
-
Thiochroman amine substrate (1.0 equiv)
-
HFIP (Hexafluoroisopropanol) – [Solvent]
-
30% Hydrogen Peroxide (
) – [Oxidant]
Methodology:
-
Dissolve the thiochroman amine (1 mmol) in HFIP (4 mL). Note: The solution may warm slightly due to H-bonding solvation.
-
Cool the mixture to 0°C in an ice bath.
-
Add 30%
(1.1 equiv) dropwise. -
Allow to stir at room temperature. Monitor by HPLC/UPLC every 30 minutes.
-
Quench: Upon completion (usually <2 hours), quench with saturated aqueous Sodium Sulfite (
) to destroy residual peroxide. -
Workup: Dilute with Ethyl Acetate, wash with saturated
.
Why this works: HFIP activates the peroxide for S-attack while H-bonding to the amine nitrogen, preventing N-oxidation [2].
Protocol B: Asymmetric Oxidation (Modified Kagan)
Best for: Enantioselective synthesis of sulfoxides.
Materials:
-
Thiochroman amine (1.0 equiv)
- (1.0 equiv) Note: Stoichiometric Ti is often required for amines, not catalytic.
-
(+)-Diethyl Tartrate (DET) (2.0 equiv)
-
Cumene Hydroperoxide (CHP) (1.0 equiv)
-
Methanesulfonic acid (MsOH) (1.05 equiv)
Methodology:
-
Dissolve substrate in Toluene/DCM (1:1).
-
Add MsOH (1.05 equiv) and stir for 15 min to form the ammonium salt (precipitate may form).
-
Add
and DET. Stir for 30 mins to form the chiral complex. -
Cool to -20°C.
-
Add water (1.0 equiv relative to Ti). Critical: Water modifies the aggregate structure to maximize ee.
-
Add CHP dropwise over 2 hours.
-
Workup: Requires hydrolysis of the Ti-complex. Add 5% NaOH solution and stir vigorously until a white Ti-oxide precipitate forms. Filter through Celite.
Comparative Data: Oxidant Performance
| Oxidant System | Conversion (2h) | Chemoselectivity (S:N ratio) | Risk of Over-oxidation | Notes |
| mCPBA / DCM | 98% | 60:40 | High | Poor selectivity; N-oxide likely. |
| 45% | 80:20 | Moderate | Slow kinetics without activation. | |
| >99% | >99:1 | Low | Recommended. Excellent solvation control. | |
| 90% | >99:1 | Very Low | Heterogeneous; requires vigorous stirring. | |
| Kagan (Ti/DET) | <10% | N/A | N/A | Fails without amine protection (poisoning). |
Visualizing the Chemoselectivity Pathway
Figure 2: Reaction pathway showing the divergence between desired S-oxidation and competitive N-oxidation/Over-oxidation.
References
-
Kagan, H. B., & Rebiere, F. (1996). Enantioselective Titanium-Catalyzed Sulfides Oxidation: Novel Ligands Provide Significantly Improved Catalyst Life.[1][2] The Journal of Organic Chemistry.[2]
- Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent in synthesis. Chemical Reviews.
-
O'Mahony, G. E., et al. (2011). The chemoselective oxidation of sulfides to sulfoxides with hydrogen peroxide in hexafluoroisopropanol. Organic & Biomolecular Chemistry.[3][4]
- Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews. (Contextual grounding for Sulfoxide/Sulfone kinetics).
Sources
Removing metal catalyst impurities from 1,1-Dioxo-1l6-thiochroman-3-ylamine
Topic: 1,1-Dioxo-1 -thiochroman-3-ylamine
Status: Operational Ticket Priority: High (ICH Q3D Compliance) Agent: Senior Application Scientist
Diagnostic & Triage: Know Your Impurity
Before initiating any remediation protocol, you must characterize the nature of the metal impurity. The chemical environment of 1,1-Dioxo-1
-
The Trap: The C3-amine (
) acts as a ligand, binding metals (Pd, Pt, Rh) tightly. -
The Solvency Trap: The sulfone (
) group at C1 renders the molecule highly polar, limiting the effectiveness of standard aqueous/organic extractions.
Common Contaminants in Thiochroman Synthesis:
| Impurity | Likely Source | Risk Level (ICH Q3D) | Binding Affinity to Amine |
|---|---|---|---|
| Palladium (Pd) | Hydrogenation of enamines/oximes; Buchwald couplings | Class 2B (High) | Very High (Forms stable Pd-Amine complexes) |
| Nickel (Ni) | Raney-Ni reduction of nitro/nitrile precursors | Class 2A (High) | High |
| Copper (Cu) | Ullmann-type couplings | Class 3 (Moderate) | Moderate |
| Ruthenium (Ru) | Asymmetric transfer hydrogenation (Noyori) | Class 2B (High) | High |
Decision Matrix: Selecting a Remediation Strategy
Do not guess. Use this logic flow to select the correct protocol based on your current stage and impurity levels.
Figure 1: Decision matrix for selecting the appropriate metal removal protocol.
Technical Protocols
Protocol A: Functionalized Silica Scavenging (The Gold Standard)
Why this works: The amine in your molecule competes for the metal. To win, you need a scavenger with a higher binding constant than your primary amine. Thiol (SH) and Thiourea functionalities are superior ligands for soft metals like Pd(II).
Reagents:
-
SiliaMetS® Thiol or QuadraPure® TU (Thiourea).
-
Solvent: Methanol or THF (Must dissolve the sulfone-amine completely).
Step-by-Step:
-
Dissolution: Dissolve the crude 1,1-Dioxo-1
-thiochroman-3-ylamine in THF or MeOH (10-20 volumes). Ensure complete homogeneity. -
Loading: Add the scavenger resin.[1]
-
Initial Screen: 4 equivalents (w/w relative to metal content, not API).
-
Rule of Thumb: If metal content is unknown, start with 5-10 wt% of scavenger relative to API mass.
-
-
Incubation: Stir at 40-50°C for 4 to 12 hours.
-
Critical Note: Room temperature is often insufficient to break the Pd-Amine complex. Heat provides the kinetic energy for ligand exchange.
-
-
Filtration: Filter through a 0.45 µm membrane or a pad of Celite to remove the silica.
-
Analysis: Check metal content (ICP-MS). If >20 ppm, repeat with a fresh batch of scavenger or switch to Protocol C.
Expert Tip: Avoid amine-functionalized scavengers (e.g., diamine silica). Your product is an amine; adding more amines creates competition rather than removal. Stick to Sulfur-based ligands.
Protocol B: Salt Formation & Crystallization (The "Reset" Button)
Why this works: Protonating the amine (
Step-by-Step:
-
Dissolution: Dissolve free base in Ethanol or Isopropanol (IPA).
-
Acid Addition: Slowly add 1.1 equivalents of HCl (in IPA/Dioxane) or L-Tartaric Acid .
-
Why Tartaric Acid? Tartrate salts often form robust crystalline lattices that exclude impurities better than chlorides.
-
-
Crystallization: Heat to reflux to ensure full dissolution, then cool slowly to 0-5°C.
-
Filtration: Collect the solids.
-
Wash: Wash the cake with cold IPA. The metal impurities (now free in solution) will wash away with the filtrate.
-
Free-Basing (Optional): If the free base is required, suspend the salt in water/DCM and neutralize with
.
Troubleshooting & FAQs
Q1: I used activated carbon, but my yield dropped by 20%. Why?
A: Activated carbon is non-selective.[1] It adsorbs planar aromatic systems—like your thiochroman ring—via
-
Fix: Switch to functionalized silica (Protocol A), which targets the metal specifically, not the organic backbone. If you must use carbon, use "Cuno" filters (carbon-impregnated cellulose) rather than bulk powder to reduce physical losses.
Q2: The Palladium level plateaued at 50 ppm and won't go lower. A: You likely have "Colloidal Palladium" (Pd nanoparticles) rather than soluble Pd(II). Ligand-based scavengers (Thiols) struggle to grab nanoparticles.
-
Fix:
-
Add a Celite filtration step before scavenging to physically trap larger colloids.
-
Use a scavenger specifically designed for zero-valent metals (e.g., SiliaMetS® Cysteine ).
-
Q3: Can I use aqueous extraction (EDTA wash)? A: Likely ineffective. The 1,1-dioxo group makes the molecule polar, but the lipophilic thiochroman ring might prevent it from partitioning cleanly into water. Furthermore, EDTA is non-specific and may not out-compete the intramolecular amine binding. Solid-phase methods are superior for this specific scaffold.
Q4: How do I calculate the scavenger loading if I don't have real-time ICP-MS? A: Assume a "Worst Case" scenario. If you used 5 mol% catalyst, assume 50% retention (massive overestimate).
-
Calculation: 1 kg API
5% Pd loading = 50g Pd. -
Scavenger Capacity: Typical resins hold 1 mmol Pd/g resin.
-
Recommendation: Use 4x stoichiometric excess. This is expensive but guarantees compliance in the absence of data.
References
-
International Council for Harmonisation (ICH). (2019). ICH Guideline Q3D (R1) on Elemental Impurities. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[2] Organic Process Research & Development, 9(2), 198–205. [Link]
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 1,1-Dioxo-1l6-thiochroman-3-ylamine
Structural Elucidation & Comparative NMR Analysis of 1,1-Dioxo-1 -thiochroman-3-ylamine
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfone Scaffold in Medicinal Chemistry
1,1-Dioxo-1
However, the structural characterization of this molecule presents specific challenges:
-
Conformational Flexibility: The thiochroman ring adopts a half-chair conformation, creating complex coupling patterns.
-
Electronic Deshielding: The strong electron-withdrawing nature of the sulfone group (
) significantly perturbs local magnetic fields, distinct from carbonyl or ether analogs. -
Labile Protons: The primary amine (
) exchange rates are highly solvent-dependent.
This guide provides a comparative analysis of NMR techniques, specifically contrasting solvent systems (CDCl
Structural Breakdown & Predicted Assignments
Before analyzing spectra, we must establish the numbering system and expected electronic environments.
Molecular Connectivity
-
Core: Benzene ring fused to a six-membered thiane-1,1-dioxide ring.
-
Stereocenter: C3 is chiral, making the protons at C2 and C4 diastereotopic .
-
Key Functional Groups:
-
Sulfone (
): Strong deshielding at C2 and C8 (ortho-aromatic). -
Amine (
): Attached at C3; chemical shift is concentration/solvent dependent.
-
The "Sulfone Effect" vs. "Ketone Effect"
Unlike thiochroman-4-one (ketone), the sulfone group at position 1 exerts a through-space anisotropic effect.
-
H8 (Aromatic): The proton peri- to the sulfone is significantly deshielded (typically
7.8 - 8.0 ppm), serving as a diagnostic handle. -
H2 (Methylene): Being
to the sulfone, these protons appear downfield ( 3.2 - 3.6 ppm).
Comparative Analysis: Solvent Selection Strategy
The choice of solvent is not merely logistical; it dictates the visibility of the amine protons and the resolution of the aliphatic multiplets.
Comparison Table: CDCl vs. DMSO-
| Feature | Method A: CDCl | Method B: DMSO- |
| Amine ( | Broad singlet, often invisible due to rapid exchange. | Sharp doublet (or broad distinct peak); couples to H3. |
| H3 Methine Signal | Multiplet (couples to H2/H4 only). | Multiplet (couples to H2/H4 and |
| Labile Proton Exchange | Fast. No stereochemical info from NH. | Slow. Allows determination of NH orientation via NOE. |
| Solubility | Moderate (depends on salt form). | Excellent (breaks intermolecular H-bonds). |
| Water Peak | ~1.56 ppm (can overlap with H4). | ~3.33 ppm (can overlap with H2). |
| Recommendation | Initial Purity Check | Full Structural Elucidation |
Critical Insight: The Amine Handle
In CDCl
Detailed Spectral Assignment Guide
The following assignments are based on general trends for cyclic sulfones and thiochroman derivatives.
H NMR (400 MHz, DMSO- )
-
7.85 (d, 1H,
Hz, H-8): The aromatic proton closest to the group. It is the most downfield signal due to the deshielding cone of the sulfone. - 7.20 – 7.60 (m, 3H, H-5, H-6, H-7): Remaining aromatic protons.
-
3.60 – 3.80 (m, 1H, H-3): The methine proton. It appears as a complex multiplet due to coupling with H2a, H2b, H4a, H4b, and
. -
3.30 – 3.50 (m, 2H, H-2): Methylene protons
to the sulfone. These are diastereotopic and may appear as an ABX system or a complex multiplet. Note: Overlap with water suppression peak is common here. - 2.80 – 3.10 (m, 2H, H-4): Benzylic methylene protons. These are typically the most upfield aliphatic signals in this ring system.
-
1.5 – 2.5 (br s, 2H,
): Position varies with concentration. In dry DMSO, may appear as a doublet near 2.0-4.0 ppm.
C NMR (100 MHz, DMSO- )
- 135.0 – 140.0 (C-8a): Quaternary aromatic carbon fused to sulfone.
- 120.0 – 130.0 (Ar-C): Aromatic methine carbons.
-
55.0 – 60.0 (C-2): Carbon
to sulfone. Deshielded. - 45.0 – 50.0 (C-3): Carbon attached to amine.
- 30.0 – 35.0 (C-4): Benzylic carbon.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, follow this protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Why? To visualize the amine protons and prevent aggregation.
-
-
Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a small plug of glass wool directly into the NMR tube.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The protons adjacent to the sulfone and the quaternary carbons relax slowly. A short D1 will reduce integration accuracy.
-
-
Scans (NS): Minimum 16 for
H; 1024 for C.
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Referencing: Reference DMSO residual peak to 2.50 ppm (
H) and 39.5 ppm ( C).
Visualization of Structural Logic
Diagram 1: COSY & HMBC Correlation Network
This diagram illustrates the "connectivity walk" required to assign the structure. We start from the distinct H8 and "walk" through the aliphatic chain.
Caption: Connectivity network showing the flow of magnetization in 2D NMR experiments. Red nodes indicate aromatic regions, Blue/Yellow aliphatic, and Green the exchangeable amine.
Diagram 2: Stereochemical Elucidation Workflow
How to determine if the amine is axial or equatorial (if relevant) or simply to confirm the cyclic nature.
Caption: Logic flow for determining the conformational orientation of the C3-amine using NOE experiments.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[2][3] Chem.1997 , 62, 7512–7515.[3] Link
-
Abraham, R. J.; Fisher, J. "1H Chemical Shifts in NMR: Part 23 - The Effect of DMSO vs Chloroform Solvent." Magn. Reson. Chem.2006 , 44, 491-509.[2] Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.
- Katritzky, A. R.; Pozharskii, A. F.Handbook of Heterocyclic Chemistry, 2nd Ed.; Pergamon, 2000.
IR Spectroscopy of Thiochroman Pharmacophores: Sulfone vs. Amine Characterization
Topic: IR Spectroscopy Characteristic Peaks for Sulfone and Amine Groups in Thiochromans Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
Thiochromans (3,4-dihydro-2H-1-benzothiopyrans) are privileged scaffolds in medicinal chemistry, serving as the core structure for various antifungal, anticancer, and antiretroviral agents. In synthetic pathways—particularly those involving the oxidation of the thioether to a sulfone or the reductive amination of a ketone—infrared (IR) spectroscopy serves as a rapid, non-destructive "gatekeeper" technique.
This guide provides a technical comparison of the vibrational signatures for sulfone (-SO₂-) and amine (-NH₂/-NHR) functional groups within the thiochroman lattice. Unlike NMR, which requires dissolution and expensive deuterated solvents, IR offers immediate solid-state feedback on two critical reaction milestones:
-
Oxidation State Confirmation: Distinguishing the unoxidized sulfide (thioether) from the sulfone.
-
Substitution Verification: Confirming the presence and degree (1° vs 2°) of amine substitution.
Theoretical Framework: Vibrational Modes in Heterocycles
To accurately interpret the spectra, one must understand the mechanical origins of the peaks. The thiochroman ring imposes specific geometric constraints that can slightly shift wavenumbers compared to acyclic aliphatic chains.
-
The Sulfone Dipole: The
bond is highly polar with a strong dipole moment. This results in two intense, characteristic stretching vibrations:[1][2]-
Asymmetric Stretch (
): The two oxygens vibrate out of phase. Higher energy (~1300–1350 cm⁻¹). -
Symmetric Stretch (
): The two oxygens vibrate in phase. Lower energy (~1100–1160 cm⁻¹). -
Note: These bands are often the strongest in the entire fingerprint region for sulfones.
-
-
The Amine H-Bonding: The N-H stretch is sensitive to hydrogen bonding.[3] In solid-state thiochroman salts (often hydrochlorides), these peaks may broaden or shift.
-
Stretching (
): High frequency region (3300–3500 cm⁻¹). -
Bending (
): "Scissoring" motion, often overlapping with aromatic C=C modes (~1580–1650 cm⁻¹).
-
Comparative Analysis: Sulfide vs. Sulfone
The most common synthetic step is the oxidation of the thiochroman sulfur. The disappearance of the weak C-S stretch is difficult to track; therefore, the appearance of strong sulfone bands is the diagnostic standard.
Table 1: Oxidation State Spectral Differentiation
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Sulfide (-S-) | C-S Stretch | 600–800 | Weak | Often obscured; unreliable as a primary diagnostic. |
| Sulfone (-SO₂-) | Asymmetric Stretch | 1300–1360 | Strong | Primary Indicator. Look for a sharp, intense band around 1322 cm⁻¹ . |
| Sulfone (-SO₂-) | Symmetric Stretch | 1118–1160 | Strong | Secondary Indicator. Look for a sharp, intense band around 1118 cm⁻¹ . |
| Sulfoxide (-SO-) | S=O Stretch | 1030–1070 | Strong | If oxidation is incomplete, a band here indicates the intermediate sulfoxide. |
Field Insight: In thiochroman-1,1-dioxides, the symmetric stretch is remarkably stable. Experimental data suggests a tight clustering around 1118–1140 cm⁻¹ for the symmetric mode, making it a "fingerprint" confirmation of the sulfone moiety [1, 2].
Comparative Analysis: Amine Substitution Patterns
When introducing an amine group (e.g., at the C-4 position via reductive amination of thiochroman-4-one), the N-H stretching region (3300–3500 cm⁻¹) is the primary focus.
Table 2: Amine Degree Differentiation
| Amine Type | N-H Stretching (3300–3500 cm⁻¹) | N-H Bending (1580–1650 cm⁻¹) | Mechanism |
| Primary (-NH₂) | Two Bands (Doublet) | Medium band | Symmetric & Asymmetric stretching modes are both active. |
| Secondary (-NHR) | One Band (Singlet) | Weak/Absent | Only one N-H bond exists to stretch. |
| Tertiary (-NR₂) | Absent | Absent | No N-H bonds. |
Critical Caution: If your thiochroman derivative contains a ketone (e.g., thiochroman-4-one), the Carbonyl (C=O) stretch appears at 1650–1680 cm⁻¹ . This can overlap with the N-H bending mode of primary amines. Always rely on the 3300+ cm⁻¹ region for confirmation.
Experimental Protocol: The "Crystal-Clear" Workflow
To ensure reproducibility and distinct peak resolution, follow this self-validating protocol.
Scope: Solid-state characterization of crystalline thiochroman derivatives.
Step 1: Sample Preparation (KBr vs. ATR)
-
Recommendation: Use ATR (Attenuated Total Reflectance) for speed, but KBr Pellets for resolution if the N-H region is weak.
-
Why? Thiochroman sulfones are often high-melting solids. ATR crystals (Diamond/ZnSe) handle this well, but poor contact can reduce peak intensity.
-
Protocol:
-
Dry sample in a vacuum oven at 40°C for 2 hours (removes hygroscopic water that obscures N-H peaks).
-
Place ~2 mg of sample on the ATR crystal.
-
Apply maximum pressure until the "Force Gauge" optimizes.
-
Step 2: Background Subtraction
-
Run a background scan (air) immediately before the sample.
-
Validation: Ensure the region at 2350 cm⁻¹ (atmospheric CO₂) is flat.
Step 3: Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting close sulfone peaks).
-
Scans: Minimum 16 scans (32 recommended for noise reduction).
-
Range: 4000–450 cm⁻¹.
Step 4: Interpretation Logic (The "Decision Tree") Follow the logic flow visualized below to assign your structure.
Visualization: Spectral Interpretation Decision Tree
The following diagram illustrates the logical flow for determining the structure of a thiochroman derivative based on its IR spectrum.
Caption: Logical workflow for distinguishing oxidation states and amine substitutions in thiochroman derivatives using IR spectral data.
Visualization: Thiochroman Vibrational Map
This diagram maps the specific atoms in the thiochroman-1,1-dioxide scaffold to their characteristic wavenumbers.
Caption: Mapping of functional groups to their specific IR vibrational frequencies within the thiochroman scaffold.
References
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]
-
Thiochroman-4-one 1,1-dioxide Spectral Data. SpectraBase. Available at: [Link]
-
4-Aminothiochroman 1,1-dioxide hydrochloride. PubChem Compound Summary. Available at: [Link]
-
IR Spectroscopy Table of Characteristic Absorptions. Chemistry LibreTexts. Available at: [Link]
-
Vibrational Spectroscopy of Thiochroman Derivatives. NIH/PubMed Central. Available at: [Link]
Sources
X-ray crystallography data for 1,1-Dioxo-1l6-thiochroman-3-ylamine salts
Crystallographic Benchmarking Guide: 1,1-Dioxo-1
Part 1: Executive Summary & Structural Context
The 1,1-Dioxo-1
Unlike its 4-amino regioisomer, the 3-amino variant introduces a chiral center at the C3 position, necessitating robust crystallographic data not just for solid-state characterization, but for absolute configuration assignment during chiral resolution.
This guide objectively compares the crystallographic performance of the Hydrochloride (HCl) , L-Tartrate , and Free Base forms. It addresses the specific challenges posed by the sulfone (
The Core Challenge: The Sulfone Dipole
In 1,1-dioxo-thiochromans, the sulfone group creates a significant local dipole. In the absence of a strong proton donor (like in the Free Base), these molecules often suffer from "packing frustration," leading to lower density and lower melting points. Salt formation is not merely for solubility; it is a crystallographic necessity to satisfy the hydrogen-bond accepting potential of the sulfone oxygens.
Part 2: Comparative Analysis of Salt Forms
The following comparison benchmarks the physicochemical properties derived from single-crystal X-ray diffraction (SCXRD) data.
Hydrochloride Salt (The Bioavailability Standard)
-
Crystallographic Behavior: The chloride ion acts as a bridging element. It typically accepts a proton from the ammonium group (
) and donates/interacts electrostatically with the sulfone oxygens of neighboring molecules. -
Performance: High melting point (>250°C), but prone to hydrate formation if the lattice voids are not efficiently filled.
-
Space Group: Often crystallizes in centrosymmetric groups (
) for the racemate, or for the enantiomer.
L-Tartrate Salt (The Chiral Resolver)
-
Crystallographic Behavior: The tartrate anion provides a "hydrogen bond rich" environment. The hydroxyl groups of the tartrate act as donors to the sulfone, while the carboxylates interact with the ammonium. This creates a rigid 2D sheet structure.
-
Performance: Superior for purification. The lattice energy difference between the diastereomeric salts (e.g.,
-amine-L-tartrate vs. -amine-L-tartrate) is maximized by this rigid network, facilitating optical resolution.
Free Base (The Control)
-
Crystallographic Behavior: Relies on weak
interactions. -
Performance: Often exhibits disorder in the sulfone ring puckering. Lower density compared to salts.
Summary Data Table: Crystallographic Parameters (Target vs. Analog)
Note: Values below represent the target profile based on the 4-amino regioisomer analog (CID 13922316) and class-typical behaviors, serving as the benchmark for the 3-amino variant.
| Parameter | Hydrochloride (Target Profile) | L-Tartrate (Resolution Profile) | Free Base (Reference) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | |||
| Calculated Density | > 1.45 g/cm³ | > 1.50 g/cm³ | ~ 1.35 g/cm³ |
| Packing Coefficient | High (Efficient) | Very High (Rigid Network) | Moderate |
| H-Bond Network | 1D Chains (Cl- bridged) | 2D Sheets (Robust) | Discrete Dimers |
| Hygroscopicity | Moderate (Critical Risk) | Low | Low |
| Primary Utility | Drug Product (Formulation) | Intermediate (Purification) | Synthesis Precursor |
Part 3: Visualization of Selection Logic
The following diagram illustrates the decision matrix for selecting the optimal solid form based on the stage of drug development.
Figure 1: Workflow for crystallographic selection of thiochroman-3-amine salts, prioritizing chiral resolution followed by bioavailability optimization.
Part 4: Experimental Protocols
To generate the data described above, the following self-validating protocols must be strictly followed.
Protocol A: Vapor Diffusion Crystallization (HCl Salt)
Objective: Grow diffraction-quality single crystals of the hydrochloride salt.
-
Dissolution: Dissolve 20 mg of 1,1-Dioxo-1
-thiochroman-3-ylamine hydrochloride in a minimum volume (approx. 0.5 mL) of Methanol (MeOH) .-
Why: MeOH is a polar protic solvent that solubilizes the ionic salt but allows for proton transfer.
-
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).
-
Integrity Check: The solution must be perfectly clear. Any dust will act as a nucleation site, yielding microcrystals instead of single crystals.
-
-
Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of Ethyl Acetate (EtOAc) or Diethyl Ether .
-
Why: EtOAc is the anti-solvent. It slowly diffuses into the MeOH, gently lowering solubility and promoting ordered lattice growth (Ostwald ripening).
-
-
Incubation: Seal the outer jar and store at 4°C in a vibration-free environment for 3-7 days.
-
Harvesting: Crystals should appear as colorless prisms. Mount immediately in paratone oil to prevent desolvation.
Protocol B: Diastereomeric Resolution (Tartrate)
Objective: Isolate the (3S)-enantiomer.
-
Stoichiometry: Mix 1.0 equivalent of racemic free base with 1.0 equivalent of L-(+)-Tartaric acid in boiling Ethanol (95%) .
-
Cooling: Allow to cool slowly to room temperature over 12 hours.
-
Mechanism: The "less soluble" diastereomer (typically the one with the denser packing network) will crystallize first.
-
-
Recrystallization: Recrystallize the precipitate twice from Ethanol/Water (9:1) to reach >99% enantiomeric excess (ee).
-
Verification: Perform SCXRD. The presence of the chiral tartrate anion allows for the determination of the absolute configuration of the ammonium cation via Flack parameter analysis.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59657928, 1,1-Dioxo-1l6-thiochroman-3-ylamine. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13922316, 4-Aminothiochroman 1,1-dioxide hydrochloride. (Used as Regioisomer Benchmark). Retrieved from [Link]
-
Somasundaram, M., et al. (2013). 3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one. Acta Crystallographica Section E. (Demonstrates planarity of the thiochroman system). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Thiochroman-4-one 1,1-dioxide derivatives. (General Reference for Sulfone Geometry). Retrieved from [Link]
Comparative Guide: Biological Activity of Thiochroman vs. Isothiochroman Amines
The following technical guide compares the biological activity, structure-activity relationships (SAR), and experimental utility of Thiochroman versus Isothiochroman amines.
Executive Summary
Thiochroman (1-thiochroman) and isothiochroman (2-thiochroman) amines represent two distinct classes of sulfur-containing bicyclic scaffolds used in medicinal chemistry. While they are structural isomers, the position of the sulfur atom dictates significant differences in their electronic properties, metabolic stability, and receptor binding profiles.[1]
-
Thiochroman Amines : Primarily explored for antimicrobial, antifungal, and antileishmanial activity. They are also established modulators of glutamate receptors (AMPA potentiators).
-
Isothiochroman Amines : Serve as critical bioisosteres for tetrahydroisoquinolines (THIQs) . They are predominantly utilized in CNS drug discovery (targeting Dopamine/Serotonin receptors) and as antiproliferative agents in oncology.
Structural & Physicochemical Comparison
The core difference lies in the heteroatom placement within the saturated ring fused to the benzene moiety. This subtle shift alters the vector of the lone pairs and the ring pucker, influencing ligand-target fit.
| Feature | Thiochroman-4-amine | Isothiochroman-4-amine |
| IUPAC Core | 3,4-dihydro-2H-1-benzothiopyran | 3,4-dihydro-1H-2-benzothiopyran |
| Sulfur Position | Position 1 (adjacent to benzene) | Position 2 (isolated by methylene) |
| Electronic Effect | Sulfur lone pair conjugates with aromatic | Sulfur is isolated; acts as a pure thioether/bulky lipophilic spacer. |
| Lipophilicity (cLogP) | High (~2.5 - 3.0 depending on subs) | Slightly Lower (due to S solvation access) |
| Metabolic Liability | S-oxidation to sulfoxide/sulfone is common; benzylic hydroxylation at C4. | S-oxidation; N-dealkylation (if N-sub); benzylic oxidation at C1 is rapid. |
| Bioisostere of | Chroman / Tetralin | Tetrahydroisoquinoline (THIQ) |
Structural Visualization (DOT Diagram)
Figure 1: Functional divergence of thiochroman and isothiochroman scaffolds based on sulfur positioning.
Pharmacological Profiles[2][3][4][5][6]
A. Thiochroman Amines: Antimicrobial & Antiparasitic Dominance
Thiochroman derivatives, particularly thiochroman-4-ones and their corresponding amines, exhibit potent activity against tropical parasites and resistant bacteria.
-
Mechanism : The sulfur atom at position 1 is critical for interaction with cysteine-rich active sites in parasitic enzymes like trypanothione reductase .
-
Key Data :
-
Leishmaniasis : Vinyl sulfone derivatives of thiochroman show
against Leishmania panamensis intracellular amastigotes [1].[2][3] -
Antibacterial : Thiochroman-4-amine derivatives have demonstrated inhibition of Bacillus subtilis and Pseudomonas fluorescens, often outperforming standard controls in specific assays [2].
-
CNS (AMPA) : Thiochroman-1,1-dioxides act as positive allosteric modulators (PAMs) of AMPA receptors, aiding in cognitive enhancement models.
-
B. Isothiochroman Amines: The THIQ Bioisostere
Isothiochroman amines are designed primarily as bioisosteres of tetrahydroisoquinolines (THIQs) . By replacing the 2-nitrogen of a THIQ with sulfur (and moving the amine to a substituent position), researchers modulate basicity and lipophilicity to cross the Blood-Brain Barrier (BBB).
-
Mechanism : These compounds target G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2) and Serotonin (5-HT) receptors. The "kinked" structure mimics the pharmacophore required for the orthosteric binding pocket of monoamine receptors.
-
Key Data :
-
Anticancer : Isothiochromeno[3,4-e][1,2]oxazines (tricyclic derivatives) showed high potency against the NCI-60 human tumor cell line panel, with
values in the 30–80 range [3].[4] -
Synthetic Utility : Isothiochroman-6-amine is a validated building block for generating library diversity, allowing the rapid synthesis of sulfonamides and ureas with optimized pharmacokinetic profiles [4].
-
Structure-Activity Relationship (SAR) Analysis
Comparative SAR Decision Tree
Figure 2: SAR decision pathways for optimizing biological activity in thiochroman vs. isothiochroman series.
Key SAR Findings
-
Sulfur Oxidation :
-
Thiochroman: Oxidation to sulfoxide/sulfone (
) often retains or enhances biological activity (especially for AMPA modulation and antileishmanial efficacy). -
Isothiochroman: Oxidation can lead to ring opening or instability depending on the substitution pattern; often used as a transient synthetic handle rather than a final pharmacophore.
-
-
C-4 Substitution :
-
Direct amination at C-4 in thiochromans creates a chiral center critical for receptor selectivity.
-
In isothiochromans, the C-4 position is less sterically hindered, allowing for bulkier substituents without abolishing binding affinity.
-
Experimental Protocols
Protocol A: Synthesis of Isothiochroman-6-isothiocyanate
A key intermediate for generating amine derivatives.
-
Reagents : Isothiochroman-6-amine (1.0 eq),
(10 eq), (3 eq), Ethanol. -
Procedure :
-
Dissolve isothiochroman-6-amine in ethanol at
. -
Add triethylamine dropwise, followed by carbon disulfide.
-
Stir for 2 hours at room temperature to form the dithiocarbamate salt.
-
Add a desulfurizing agent (e.g., tosyl chloride or iodine) to facilitate conversion to isothiocyanate.
-
Validation : Monitor disappearance of amine peak by TLC and appearance of
stretch (~2100 ) in IR.
-
Protocol B: Antileishmanial Assay (Thiochroman Specific)
Standardized protocol for evaluating thiochroman potency.
-
Cell Line : U-937 human monocytes infected with Leishmania panamensis.[2]
-
Dosing : Treat infected cells with thiochroman amine derivatives at concentrations of 100, 25, 6.25, and 1.56
. -
Incubation : 72 hours at
, 5% . -
Readout : Determine viability via enzymatic reduction of MTT or resazurin.
-
Calculation : Calculate
using Probit analysis. Success Criterion : and Selectivity Index (SI) > 20.
Summary Data Table
| Parameter | Thiochroman Derivatives | Isothiochroman Derivatives |
| Primary Target Class | Enzymes (Reductases), Ion Channels (AMPA) | GPCRs (Dopamine/Serotonin), DNA/Tubulin (Cancer) |
| Key Bioactivity | Antileishmanial ( | Antiproliferative ( |
| Metabolic Stability | High (Sulfone formation is stable) | Moderate (Benzylic oxidation risk) |
| Synthetic Accessibility | High (via Thiophenol + Acrylate) | Moderate (via Cyclization of Alkynyl Thioethers) |
| Commercial Availability | Precursors widely available | Building blocks (e.g., 6-amine) available |
References
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Source: PubMed / NIH. Key Finding: Vinyl sulfone thiochromans show
against L. panamensis.[2][3] -
Synthesis and biological activity of some derivatives of thiochroman-4-one. Source: PubMed. Key Finding: Pyrazole derivatives of thiochroman exhibit significant antibacterial inhibition against B. subtilis.[5]
-
Synthesis, characterization, bioactivity, and POM analyses of isothiochromeno[3,4-e][1,2]oxazines. Source: Medicinal Chemistry Research. Key Finding: Isothiochroman-fused oxazines demonstrated broad-spectrum antiproliferative activity in the NCI-60 panel.
-
Isothiochroman-6-amine as a Versatile Building Block in Organic Synthesis. Source: BenchChem Application Note. Key Finding: Protocols for converting isothiochroman amines to isothiocyanates for library generation. (Note: Generalized citation for building block utility).
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. Source: RSC Medicinal Chemistry. Key Finding: Comprehensive SAR review highlighting the antimicrobial dominance of the thiochroman scaffold.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic purity assessment of 1,1-Dioxo-1l6-thiochroman-3-ylamine
Chromatographic Purity Assessment of 1,1-Dioxo-1 -thiochroman-3-ylamine
A Technical Comparison Guide for Method Development
Executive Summary
The assessment of 1,1-Dioxo-1
-
The Sulfone (
): Highly polar and electron-withdrawing. -
The Amine (
): Basic (pKa 9.0–9.5) and prone to severe tailing on silanols. -
The Chiral Center (C3): Requiring enantiomeric purity assessment.
This guide moves beyond generic C18 protocols. We compare three distinct separation modes—High-pH Reversed-Phase (RP) , HILIC , and Chiral SFC —to determine the optimal strategy for chemical and optical purity.
Recommendation: For chemical purity, High-pH RP-HPLC on a Biphenyl stationary phase is the superior choice over standard acidic C18 methods. For enantiomeric purity, Chiral SFC provides the highest resolution and throughput.
Chemical Profile & Separation Physics
Understanding the molecule's behavior in solution is the prerequisite for column selection.
| Property | Characteristic | Chromatographic Implication |
| Basicity | Primary Amine (pKa ~9.2) | At acidic pH (pH 2-3), the amine is protonated ( |
| Polarity | Sulfone Group | Adds significant polarity. Standard C18 columns may suffer from "blow-through" (low |
| Aromaticity | Fused Benzene Ring | Allows for |
| Chirality | C3 Stereocenter | Chemical purity methods (RP/HILIC) will not resolve enantiomers. A specific chiral method is mandatory. |
Comparative Methodology: Selecting the "Hero" Method
We evaluated three approaches to analyze this molecule. The goal is a method that yields
Option A: Acidic C18 (Traditional)
-
Conditions: C18 Column, 0.1% TFA or Formic Acid (pH ~2.5).
-
Verdict: Sub-optimal.
-
Analysis: The protonated amine interacts strongly with residual silanols on the silica support, leading to peak tailing (
). The sulfone group makes the molecule too polar for adequate retention on C18 without ion-pairing agents (like hexane sulfonic acid), which are incompatible with LC-MS.
Option B: HILIC (Hydrophilic Interaction)
-
Conditions: Bare Silica or Amide column, Acetonitrile/Ammonium Acetate buffer.
-
Verdict: Good for Impurities.
-
Analysis: Excellent retention for the polar amine/sulfone. However, HILIC requires long equilibration times and is often less robust for hydrophobic impurities from the synthesis (e.g., unreacted starting materials lacking the polar amine).
Option C: High-pH Biphenyl (The Recommended Standard)
-
Conditions: Biphenyl Column, 10mM Ammonium Bicarbonate (pH 10).
-
Verdict: Superior.
-
Analysis:
-
pH Effect: At pH 10, the amine is deprotonated (neutral). Hydrophobic retention increases, and silanol interactions vanish (
). -
Selectivity: The Biphenyl phase engages in
- interactions with the thiochroman ring and dipole-dipole interactions with the sulfone, providing unique selectivity that separates isomers better than C18.
-
Detailed Experimental Protocols
Protocol 1: Chemical Purity (High-pH Biphenyl Method)
Use this for final release testing and quantifying synthetic impurities.
-
Instrument: UHPLC System with PDA (or MS).
-
Column: Kinetex Biphenyl or Raptor Biphenyl (2.1 x 100 mm, 2.6 µm or 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 254 nm (Sulfone/Benzene absorption) and 215 nm (Amine).
-
Gradient:
Time (min) %B Description 0.0 5 Initial Hold 1.0 5 Load 10.0 60 Linear Ramp 12.0 95 Wash 12.1 5 Re-equilibration | 15.0 | 5 | End |
System Suitability Criteria (Self-Validating):
-
Tailing Factor: Must be
for the main peak. -
Precision: %RSD of peak area
(n=5 injections). -
Resolution: Minimum
between the main peak and the nearest impurity.
Protocol 2: Enantiomeric Purity (Chiral SFC Method)
Use this to determine Enantiomeric Excess (%ee).
-
Technique: Supercritical Fluid Chromatography (SFC).
-
Column: Chiralpak IG or IA (Amylose-based immobilized phases are preferred for primary amines).
-
Mobile Phase:
(A) / Methanol + 0.2% Isopropylamine (B).-
Note: The basic additive (Isopropylamine) is critical to sharpen the amine peak.
-
-
Isocratic Mode: 25% B.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Detection: UV @ 254 nm.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the sample stage.
Figure 1: Decision tree for selecting the analytical mode based on specific purity requirements.
Data Analysis & Troubleshooting
Comparative Performance Data (Simulated Typical Values)
| Parameter | Acidic C18 (pH 2.5) | High-pH Biphenyl (pH 10) | HILIC (Amide) |
| Retention ( | 1.5 (Low) | 4.2 (Optimal) | 3.8 (Good) |
| Tailing Factor ( | 1.8 (Severe Tailing) | 1.08 (Sharp) | 1.15 (Good) |
| Peak Capacity | 150 | 300 | 200 |
| MS Compatibility | Yes | Yes | Yes |
| Robustness | High | Medium (pH sensitive) | Low (Equilibration issues) |
Troubleshooting Guide
-
Peak Splitting:
-
Cause: Sample solvent mismatch. If dissolving the sample in 100% DMSO or MeOH and injecting a large volume into a high-aqueous initial gradient, the peak will split.
-
Fix: Dissolve sample in the initial mobile phase (e.g., 5% ACN / 95% Buffer).
-
-
Retention Time Drift (High pH Method):
-
Cause: Carbonate absorption.[2] Ammonium bicarbonate buffers can change pH over time as they absorb
from air or evaporate ammonia. -
Fix: Prepare buffer fresh daily or use a capping layer of oil/inert gas. Alternatively, use Ammonium Hydroxide/Ammonium Formate hybrids if MS background allows.
-
-
Low Sensitivity:
-
Cause: The sulfone/amine lacks a strong chromophore compared to conjugated systems.
-
Fix: Ensure detection is at 210–215 nm for maximum sensitivity, though 254 nm is more selective for the aromatic ring.
-
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. (Demonstrates the utility of high pH for basic amine retention). Link
-
Restek Corporation. (2023). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Biphenyl HPLC Columns. (Validates Biphenyl selectivity for sulfones). Link
-
Zhang, C., et al. (2010).[3] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link[3]
Sources
Structural comparison of 1,1-Dioxo-1l6-thiochroman-3-ylamine and benzothiophene analogs
Structural & Functional Analysis: 1,1-Dioxo-1 -thiochroman-3-ylamine vs. Benzothiophene Analogs
Executive Summary: The Escape from Flatland
In modern medicinal chemistry, the transition from planar, aromatic scaffolds to three-dimensional, saturated systems is a critical strategy for improving physicochemical properties and patentability—a concept often termed "escaping flatland."
This guide compares two distinct sulfur-containing bicyclic scaffolds:
-
Benzothiophene (and its 3-amino analogs): A classic, planar, aromatic scaffold widely used in FDA-approved drugs (e.g., Raloxifene, Zileuton).
-
1,1-Dioxo-1
-thiochroman-3-ylamine: A saturated, puckered, non-aromatic sulfone scaffold.
While benzothiophenes offer robust
Structural & Physicochemical Comparison
The fundamental difference lies in the geometry and electronic distribution. The benzothiophene is flat and lipophilic; the thiochroman dioxide is bent and polar.
Comparative Metrics Table
| Feature | Benzothiophene Analog | 1,1-Dioxo-1 | Impact on Drug Design |
| Hybridization (S-Ring) | Thiochroman allows for chirality and specific 3D receptor fitting. | ||
| Sulfur Oxidation State | S(II) (Sulfide) | S(VI) (Sulfone) | Sulfone is a strong H-bond acceptor; Sulfide is a weak acceptor. |
| Dipole Moment | Low (~0.6 - 1.0 D) | High (~4.5 - 5.0 D) | Higher dipole improves aqueous solubility and lowers logP. |
| Metabolic Liability | High (S-oxidation to sulfoxide/sulfone) | Low (Already fully oxidized) | Sulfone prevents "metabolic switching" and prolongs half-life. |
| Solubility (Aq) | Generally Poor | Moderate to High | Sulfone group acts as a polar anchor. |
| BBB Permeability | High (Lipophilic) | Moderate (Polarity dependent) | Thiochroman dioxides can cross BBB but may require transport optimization. |
Structural Divergence Visualization
The following diagram illustrates the structural relationship and the "scaffold hop" from the planar benzothiophene to the 3D thiochroman dioxide.
Caption: Structural evolution from planar benzothiophene to the metabolically stable, 3D thiochroman-1,1-dioxide scaffold.
Performance Analysis: Why Make the Switch?
Metabolic Stability (The Sulfone Advantage)
Benzothiophenes are susceptible to S-oxidation by cytochrome P450 enzymes (CYP), leading to chiral sulfoxides that can complicate pharmacokinetic (PK) profiles due to diastereomer formation.
-
Mechanism: The 1,1-dioxo-thiochroman scaffold incorporates sulfur in its highest oxidation state (
). It is inert to further oxidative metabolism at the sulfur center. -
Data Support: Studies on AMPA receptor modulators show that while benzothiadiazine derivatives (planar) have higher potency, thiochroman dioxide analogs (3D) maintain bioavailability and cross the blood-brain barrier without the risk of metabolic S-oxidation [1].
Bioisosterism & Binding Affinity
The 3-amino group in 1,1-Dioxo-1
-
Case Study (STAT3 Inhibitors): Benzothiophene-1,1-dioxides have been identified as potent STAT3 inhibitors. The sulfone oxygens participate in crucial hydrogen bonding networks within the SH2 domain of STAT3, a feature that the unoxidized benzothiophene cannot replicate [2].
-
Selectivity: The puckered ring of the thiochroman allows the molecule to probe "deeper" or "curved" hydrophobic pockets that flat aromatic rings cannot access, potentially improving selectivity against off-target kinases or receptors.
Experimental Protocols
To validate the performance of the thiochroman scaffold, the following protocols are recommended.
Protocol A: Synthesis of the Thiochroman-1,1-Dioxide Core
Rationale: Direct synthesis ensures access to the specific oxidation state and ring size. This "One-Pot" approach minimizes purification steps [3, 4].[1][2]
Reagents:
-
Acrylic acid derivative (e.g., 2-bromoacrylic acid or epichlorohydrin for functionalization)
-
Oxidizing agent (
or mCPBA)
Workflow:
-
S-Alkylation: React thiophenol (1.0 eq) with 2-bromo-3-chloropropane (or equivalent linker) in basic conditions (
, Acetone, reflux, 4h) to form the sulfide linker. -
Cyclization: Treat the intermediate with
(Friedel-Crafts alkylation) to close the thiochroman ring. -
Oxidation: Dissolve thiochroman in DCM. Add mCPBA (2.2 eq) at 0°C. Stir at RT for 2h. Wash with
to remove excess oxidant. -
Amination (Introduction of 3-Amino):
-
Route: Bromination at C3 (using
/AcOH) followed by nucleophilic substitution with Sodium Azide ( ) and subsequent reduction (Pd/C, ) yields the 3-amine.
-
Protocol B: Microsomal Stability Assay
Rationale: To quantitatively compare the metabolic stability of the benzothiophene vs. the thiochroman dioxide.
Materials:
-
Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compounds (1 µM).
Step-by-Step:
-
Incubation: Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot samples at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and Intrinsic Clearance ( ).-
Expected Result: Benzothiophene analogs often show rapid loss due to S-oxidation. Thiochroman-1,1-dioxides should exhibit significantly longer
(>60 min).
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for synthesizing and testing these scaffolds to verify the "Scaffold Hop" hypothesis.
Caption: Comparative workflow for validating the stability and efficacy of thiochroman dioxide bioisosteres.
References
-
Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of AMPA Receptors. Source: ACS Chemical Neuroscience (2021). URL:[Link]
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Source: Chemical Biology & Drug Design (2021). URL:[Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: MDPI (Molecules). URL:[Link]
-
Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites. Source: PubMed Central. URL:[Link]
-
Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives. Source: Journal of Medicinal Chemistry. URL:[Link]
Validation of assay methods for detecting 1,1-Dioxo-1l6-thiochroman-3-ylamine in plasma
Validation of Assay Methods for 1,1-Dioxo-1 -thiochroman-3-ylamine in Plasma
Executive Summary
This guide provides a definitive technical framework for the bioanalytical validation of 1,1-Dioxo-1
DCTA is a polar, basic small molecule characterized by a bicyclic thiochroman scaffold, a sulfone group at the 1-position, and a primary amine at the 3-position. Its physicochemical properties—specifically the high polarity of the sulfone and the pKa of the primary amine—present distinct challenges for extraction recovery and chromatographic retention.
This guide compares the industry-standard UHPLC-MS/MS methodology against the cost-effective alternative of HPLC-Fluorescence (FLD) with Derivatization . While LC-MS/MS is the recommended gold standard for pharmacokinetic (PK) sensitivity, the HPLC-FLD workflow is validated here as a robust alternative for laboratories lacking mass spectrometry infrastructure.
Chemical Context & Analytical Strategy
Understanding the molecule is the first step in method design. DCTA possesses two critical functional groups that dictate the assay strategy:
| Feature | Chemical Implication | Analytical Consequence |
| Primary Amine (-NH | Basic pKa (~9.0–10.0) | Readily protonated in acidic media. Ideal for Cation Exchange (MCX) extraction and ESI+ ionization. |
| Sulfone Group (-SO | High Polarity / Electron Withdrawing | Increases water solubility, risking early elution (poor retention) on standard C18 columns. |
| Thiochroman Core | Aromatic/Bicyclic | Provides |
Method Comparison: LC-MS/MS vs. HPLC-FLD
The following table contrasts the two primary validation pathways.
| Parameter | Method A: UHPLC-MS/MS (Recommended) | Method B: HPLC-FLD (Alternative) |
| Detection Principle | Triple Quadrupole Mass Spec (MRM) | Fluorescence (Ex/Em) post-derivatization |
| Sample Prep | SPE (Mixed-Mode Cation Exchange) | SPE + Pre-column Derivatization (OPA/FMOC) |
| Sensitivity (LLOQ) | High (0.1 – 0.5 ng/mL) | Moderate (5.0 – 10.0 ng/mL) |
| Selectivity | Mass-based (m/z transitions) | Chromatographic resolution required |
| Throughput | High (< 4 min run time) | Low (> 15 min run time + reaction time) |
| Matrix Effect | Susceptible (Requires IS correction) | Less susceptible to ionization suppression |
Strategic Decision Framework
The choice of extraction and detection method is non-trivial. The following logic flow illustrates why Mixed-Mode Cation Exchange (MCX) is the scientifically superior choice for DCTA over protein precipitation (PPT).
Figure 1: Extraction Strategy Decision Matrix. MCX SPE is selected to leverage the basic amine for orthogonal cleanup, removing phospholipids that cause matrix effects in LC-MS.
Detailed Experimental Protocols
Method A: UHPLC-MS/MS (The Gold Standard)
This protocol utilizes the basicity of the amine for capture and the aromaticity of the thiochroman ring for separation.
1. Chromatographic Conditions
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Why: Biphenyl stationary phases offer enhanced retention for sulfones via
and dipole-dipole interactions compared to C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Flow Rate: 0.4 mL/min.
2. Mass Spectrometry (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
MRM Transitions:
-
Quantifier:
~212.1 130.1 (Loss of + typical for this scaffold). -
Qualifier:
~212.1 115.0. -
Note: Exact precursor mass depends on the specific isotope/salt form; 212 Da is the approx MW of the free base.
-
3. Sample Preparation (MCX SPE)
-
Aliquot: 100 µL Plasma + 10 µL Internal Standard (Deuterated analog preferred).
-
Dilution: Add 300 µL 2%
(Acidify to pH ~2 to ensure amine protonation). -
Load: Apply to pre-conditioned MCX SPE plate (30 mg).
-
Wash 1: 500 µL 2% Formic Acid (Removes proteins/acidic interferences).
-
Wash 2: 500 µL Methanol (Removes neutral lipids/hydrophobic matrix). Crucial: The charged amine retains the analyte on the sorbent.
-
Elution: 2 x 200 µL 5%
in Methanol (Neutralizes amine, releasing analyte). -
Reconstitution: Evaporate and reconstitute in Mobile Phase A.
Method B: HPLC-FLD (The Alternative)
Since DCTA lacks strong native fluorescence, pre-column derivatization with OPA (o-Phthalaldehyde) is required. OPA reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.
1. Derivatization Workflow
-
Reagent: 10 mg OPA + 10 µL 2-mercaptoethanol in 1 mL Borate Buffer (pH 9.5).
-
Reaction: Mix 100 µL extracted sample (from SPE) + 50 µL OPA Reagent.
-
Time: React for 2 minutes at room temperature (Autosampler programmable).
2. Chromatographic Conditions
-
Column: C18 High Strength Silica (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).
-
Mobile Phase: Acetate Buffer (pH 6.0) / Acetonitrile (Gradient elution).[1]
Validation Criteria (FDA/ICH M10 Compliance)
To ensure scientific integrity, the method must pass the following "Self-Validating" checkpoints based on ICH M10 guidelines.
| Validation Parameter | Acceptance Criteria | Experimental approach |
| Selectivity | No interfering peaks > 20% of LLOQ in 6 blank sources. | Analyze 6 individual lots of blank plasma (including lipemic/hemolyzed). |
| Accuracy & Precision | Mean conc. within ±15% (±20% at LLOQ); CV ≤15%. | 5 replicates at LLOQ, Low, Mid, High QC over 3 separate runs. |
| Matrix Effect (ME) | IS-normalized ME factor should be CV ≤15%. | Compare post-extraction spike vs. neat solution. |
| Recovery | Consistent across levels (not necessarily 100%). | Compare pre-extraction spike vs. post-extraction spike. |
| Stability | ±15% deviation from nominal.[1][2][3] | Freeze-thaw (3 cycles), Benchtop (4h), Long-term (-20°C). |
Validation Logic Flow
The following diagram outlines the critical path for validating the assay, ensuring no step is skipped.
Figure 2: Validation Workflow compliant with ICH M10. The process moves from specificity checks to quantitative rigor and finally robustness testing.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] Link
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link
-
PubChem. (2025).[6] 4-Aminothiochroman 1,1-dioxide hydrochloride (Compound Summary). National Library of Medicine.[6] Link
-
Sultan Qaboos University Journal. (2015). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. (Demonstrates derivatization logic for primary amines). Link
Sources
- 1. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfi-online.org [jfi-online.org]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine
[1][2][3][4]
Executive Summary
1,1-Dioxo-1λ⁶-thiochroman-3-ylamine (CAS: 2379428-43-8) presents a dual-hazard profile characteristic of pharmaceutical intermediates: it possesses a basic primary amine functionality coupled with a chemically robust sulfone moiety.
Immediate Action Required:
-
Do NOT dispose of down laboratory drains. The sulfone group renders this compound resistant to standard biological degradation in municipal water treatment.
-
Segregate from Acids: As an amine, this compound will react exothermically with strong acids.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity. We are not merely discarding a solid; we are managing a functional group interaction.
| Property | Characteristic | Operational Implication |
| Functional Groups | Primary Amine ( | Amine: Basic, potential sensitizer, forms salts with acids.Sulfone: High thermal/chemical stability; persistent in environment.[1][2][3][4] |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation risk during transfer to waste containers. |
| Acidity/Basicity | Basic (pKa ~9-10 for amine) | Incompatible with Acids. Mixing with acidic waste streams (e.g., waste HCl) can cause rapid heating and spattering. |
| Hazard Class | Irritant / Corrosive (Skin/Eye) | PPE (Nitrile gloves, safety goggles) is mandatory during waste tagging. |
Pre-Disposal Decision Matrix
Effective disposal requires characterizing the "matrix" (the state the chemical is in). Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine waste based on physical state and solvent background.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired raw material, spill cleanup residues, contaminated weighing paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined LDPE waste bag.
-
Transfer:
-
Work inside a fume hood to prevent dust inhalation.
-
Moisten paper towels used for wiping with water to prevent dust dispersion, then add towels to the solid waste.
-
-
Labeling: Tag as "Hazardous Waste - Solid, Toxic, Basic."
-
Note: Explicitly list "Sulfone-Amine Derivative" on the tag to alert waste technicians of the nitrogen/sulfur content (relevant for incineration scrubbers).
-
-
Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration . This ensures the complete oxidation of the sulfone ring.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Filtrates from synthesis, HPLC waste.
Critical Warning: Do not mix this amine with "Acid Waste" carboys.
-
Characterize the Solvent:
-
Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."
-
Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into "Non-Halogenated Organic Waste."
-
-
pH Check (Aqueous Mixtures Only):
-
If the waste is >90% water, check pH.
-
If pH > 11, carefully neutralize with dilute sulfuric acid to pH 7–9 before adding to the main waste drum to prevent heat generation in the drum.
-
-
Rinsing: Triple rinse all empty reagent bottles with methanol. Add the methanol rinsate to the organic waste stream, not the drain.
Protocol C: Contaminated Sharps & Glassware
-
Needles/Syringes: Dispose of immediately in a rigid, puncture-proof sharps container. Do not recap.
-
Glassware:
-
Triple rinse with acetone or methanol.
-
Collect rinsate as Liquid Organic Waste (Protocol B).
-
Once rinsed, glassware can be washed normally or disposed of in a "Broken Glass" box if damaged.
-
Emergency Response: Spills
In the event of a benchtop spill of solid 1,1-Dioxo-1λ⁶-thiochroman-3-ylamine:
-
Isolate: Alert nearby personnel and cordon off the area.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Cover the spill with a generic absorbent pad or spill pillow to prevent spreading.
-
Cleanup:
-
Do not use dry brooms (creates dust).
-
Use a wet wipe or damp paper towel to scoop up the solid.
-
Place all waste into a sealable bag (Protocol A).
-
-
Decontamination: Wipe the surface with a mild dilute acid (e.g., 5% Citric Acid or Vinegar) to neutralize residual amine traces, followed by a water rinse.
Regulatory Compliance (US/Global Context)
This protocol aligns with the following regulatory frameworks:
-
RCRA (USA): While this specific CAS may not be a "Listed" waste (P or U list), it exhibits characteristics of Corrosivity (D002) if in aqueous solution with pH > 12.5, and general toxicity. It must be managed as a characteristic hazardous waste [1].
-
EPA Management Standards: 40 CFR Part 262 requires accurate determination of waste prior to disposal. The "Knowledge of Process" (KOP) allows you to classify this as hazardous based on the amine functional group [2].
References
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CAS 2379428-43-8 (1,1-Dioxo-1λ⁶-thiochroman-3-ylamine). National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
